molecular formula C10H13NO2 B157085 Methyl 2-(dimethylamino)benzoate CAS No. 10072-05-6

Methyl 2-(dimethylamino)benzoate

Cat. No.: B157085
CAS No.: 10072-05-6
M. Wt: 179.22 g/mol
InChI Key: ZCNSBHAIPOWHJE-UHFFFAOYSA-N
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Description

Methyl 2-(Dimethylamino)benzoate (CAS 10072-05-6), also known as methyl N,N-dimethylanthranilate, is an ester derivative of anthranilic acid with significant value in industrial and research chemistry . This compound presents as a colorless to yellow or pale yellow clear liquid with a characteristic fruity, orange-leaf, and petitgrain odor profile, making it a notable ingredient in the flavor and fragrance industry . Its applications extend to use in various food categories, including baked goods, frozen dairy, and snack foods, and it is assigned FEMA number 4169 . From a chemical perspective, this compound has a molecular weight of 179.22 and a molecular formula of C 10 H 13 NO 2 . Key physical properties include a boiling point of approximately 141°C at 15 mmHg and a specific gravity of around 1.10 . It is very slightly soluble in water but soluble in alcohol . Researchers value this chemical as a building block or intermediate in organic synthesis and pharmaceutical research, particularly as part of the dimethylamine (DMA) pharmacophore family, which is present in various bioactive molecules . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and storage information, which recommends storage in a cool, dark place at room temperature .

Properties

IUPAC Name

methyl 2-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-11(2)9-7-5-4-6-8(9)10(12)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNSBHAIPOWHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143477
Record name Methyl N,N-dimethylanthranilate
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Molecular Weight

179.22 g/mol
Source PubChem
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Physical Description

Yellowish liquid to solid; Fruity orange leaf type aroma
Record name Methyl N,N-dimethylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1542/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Very slightly soluble in water, Soluble (in ethanol)
Record name Methyl N,N-dimethylanthranilate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.093-1.099
Record name Methyl N,N-dimethylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

10072-05-6
Record name Methyl N,N-dimethylanthranilate
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Record name Methyl N,N-dimethylanthranilate
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Record name Methyl N,N-dimethylanthranilate
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Record name Methyl 2-(dimethylamino)benzoate
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Record name METHYL N,N-DIMETHYLANTHRANILATE
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-(dimethylamino)benzoate (CAS No. 10072-05-6). The information is curated for professionals in research and development, with a focus on structured data, experimental context, and logical workflows for chemical characterization.

Chemical Identity and Structure

This compound, also known as Methyl N,N-dimethylanthranilate, is an aromatic ester.[1][2][3] Its structure consists of a benzene ring substituted with a methyl ester group and a dimethylamino group at positions 1 and 2, respectively.

  • IUPAC Name: this compound[4]

  • CAS Number: 10072-05-6[1][2][4]

  • Molecular Formula: C₁₀H₁₃NO₂[1][2][4]

  • Synonyms: Methyl N,N-dimethylanthranilate, N,N-Dimethylanthranilic Acid Methyl Ester[1][2][3]

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 179.22 g/mol [1][2][4]
Appearance Colorless to Yellow to Green clear liquid[1]
Boiling Point 131°C[4]
Purity ≥97.0% (GC, T)[1][4]
SMILES COC(=O)C1=CC=CC=C1N(C)C[4]
InChI Key ZCNSBHAIPOWHJE-UHFFFAOYSA-N[3][4]

Experimental Protocols

The determination of the physicochemical properties listed above relies on established analytical techniques. The following sections outline the general methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid compound like this compound is typically determined via distillation.

  • Objective: To measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Methodology:

    • A small quantity of the sample is placed in a distillation flask fitted with a condenser and a thermometer.

    • The flask is gently heated.

    • The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses. This stable temperature is the boiling point.

    • Pressure is noted, as boiling point is pressure-dependent. The value of 131°C is likely at atmospheric pressure unless otherwise specified.[4]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method to assess the purity of volatile compounds.

  • Objective: To separate the analyte from any impurities to quantify its percentage purity.

  • Methodology:

    • A small, diluted sample of this compound is injected into the gas chromatograph.

    • The sample is vaporized and carried by an inert gas (mobile phase) through a column (stationary phase).

    • Components separate based on their differential partitioning between the two phases.

    • A detector measures the quantity of each component as it elutes from the column.

    • The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure of a compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the carbon-hydrogen framework of the molecule.

    • Protocol: A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.[5] For this compound, one would expect to see distinct signals in the ¹H NMR spectrum corresponding to the aromatic protons, the methyl ester protons, and the N,N-dimethyl protons. The ¹³C NMR would similarly show unique peaks for each carbon atom in the molecule.[5]

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify the functional groups present in the molecule.

    • Protocol: The IR spectrum is obtained using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for liquid samples.[5] Key vibrational bands for this compound would include C=O stretching for the ester group (typically around 1720 cm⁻¹) and C-N stretching for the dimethylamino group.

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight and fragmentation pattern.

    • Protocol: The sample is ionized, commonly using an electron ionization (EI) source. The resulting ions are separated by their mass-to-charge (m/z) ratio.[5] The mass spectrum should show a parent ion peak corresponding to the molecular weight of 179.22.[1][2][4]

Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the complete physicochemical characterization of a chemical compound such as this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physical Property Determination cluster_documentation Final Documentation synthesis Compound Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification purity_check Purity Assessment (GC, HPLC) purification->purity_check nmr NMR Spectroscopy (¹H, ¹³C) purity_check->nmr ms Mass Spectrometry (Molecular Weight) purity_check->ms ir IR Spectroscopy (Functional Groups) purity_check->ir boiling_point Boiling Point nmr->boiling_point data_analysis Data Analysis & Interpretation boiling_point->data_analysis density Density density->data_analysis solubility Solubility Studies solubility->data_analysis refractive_index Refractive Index refractive_index->data_analysis report Technical Data Sheet / Report data_analysis->report

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

Spectroscopic Profile of Methyl 2-(dimethylamino)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(dimethylamino)benzoate (CAS No. 10072-05-6), a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, quality control, and chemical synthesis by presenting detailed spectroscopic data (NMR, IR, and MS) and the methodologies for their acquisition.

Chemical Structure and Properties

This compound is an aromatic ester with the following chemical structure:

Figure 1: Chemical structure of this compound.

Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Data not available-
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available-C-H stretch (aromatic)
Data not available-C-H stretch (aliphatic)
Data not available-C=O stretch (ester)
Data not available-C=C stretch (aromatic)
Data not available-C-N stretch
Data not available-C-O stretch (ester)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
Data not available-[M]⁺
Data not available-Fragment ion
Data not available-Fragment ion
Data not available-Fragment ion

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for aromatic esters like this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms acquire_1h Acquire ¹H NMR Spectrum add_tms->acquire_1h Transfer to NMR Tube acquire_13c Acquire ¹³C NMR Spectrum add_tms->acquire_13c Transfer to NMR Tube phase Phasing and Baseline Correction acquire_1h->phase acquire_13c->phase integrate Integration phase->integrate peak_pick Peak Picking phase->peak_pick

Figure 2: General workflow for NMR spectroscopy.

IR Spectroscopy

A typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. For solid samples, a small amount of the powder is pressed firmly against the crystal.

  • Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). A sufficient number of scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

IR_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_analysis Data Analysis background Record Background Spectrum apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire IR Spectrum apply_sample->acquire_spectrum subtract_bg Background Subtraction acquire_spectrum->subtract_bg identify_peaks Identify Characteristic Peaks subtract_bg->identify_peaks

Figure 3: General workflow for ATR-IR spectroscopy.

Mass Spectrometry

A general procedure for obtaining a mass spectrum using Electron Ionization (EI) is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

MS_Workflow cluster_intro Sample Introduction cluster_ionization_analysis Ionization & Analysis cluster_detection Detection & Spectrum Generation introduce Introduce Sample ionize Electron Ionization introduce->ionize analyze Mass Analysis (m/z) ionize->analyze detect Ion Detection analyze->detect generate Generate Mass Spectrum detect->generate

Figure 4: General workflow for EI-Mass Spectrometry.

Conclusion

This technical guide provides a framework for understanding the spectroscopic characteristics of this compound. While specific, experimentally verified data for this compound is not widely available in public repositories, the provided information on its chemical structure, expected spectral features, and generalized experimental protocols offers a solid foundation for researchers. It is recommended that users of this compound perform their own spectroscopic analysis for confirmation and quality control purposes.

An In-depth Technical Guide to Methyl 2-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of Methyl 2-(dimethylamino)benzoate, a compound of interest in various chemical and pharmaceutical research fields.

Molecular and Chemical Properties

This compound, also known by synonyms such as Methyl N,N-dimethylanthranilate, is a benzoate ester.[1][2] Its core structure consists of a benzene ring substituted with a methyl ester group and a dimethylamino group at the ortho position.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1][2][3]
Molecular Weight 179.22 g/mol [1][2]
Alternate Molecular Weight 179.219 g/mol , 179.2157 g/mol [1][3]
CAS Registry Number 10072-05-6[1][3]
Form Colorless to Yellow to Green clear liquid[2]
Purity >97.0% (GC)[2]

Molecular Structure and Identification

The structural identifiers for this compound provide a standardized representation of its molecular architecture.

  • IUPAC Name: this compound[1]

  • SMILES: COC(=O)C1=CC=CC=C1N(C)C[1]

  • InChI Key: ZCNSBHAIPOWHJE-UHFFFAOYSA-N[1][3]

The following diagram illustrates the two-dimensional chemical structure of this compound.

Figure 1: 2D Structure of this compound

Experimental Protocols and Characterization

While specific experimental protocols for the synthesis of this compound can vary, a general approach involves the esterification of N,N-dimethylanthranilic acid. Characterization of the compound typically relies on standard analytical techniques.

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound like this compound.

characterization_workflow Figure 2: Representative Analytical Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural & Purity Analysis cluster_results Results start Synthesized Compound purification Purification (e.g., Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms gc Gas Chromatography (Purity) purification->gc ir IR Spectroscopy (Functional Groups) purification->ir end Verified Structure & Purity Data nmr->end ms->end gc->end ir->end

Figure 2: Representative Analytical Workflow

This workflow begins with the synthesized compound, which then undergoes purification. Following purification, a battery of analytical techniques is employed to confirm the structure and assess the purity of the compound. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) to determine the molecular weight, Gas Chromatography (GC) to assess purity, and Infrared (IR) spectroscopy to identify functional groups. The collective data from these analyses lead to the final verified structure and purity information.

Logical Data Hierarchy

The information pertaining to this compound can be organized hierarchically to better understand the relationships between its various identifiers and properties.

data_hierarchy Figure 3: Information Hierarchy level1 Chemical Compound level2_1 Identifiers level1->level2_1 level2_2 Properties level1->level2_2 level3_1 Nomenclature level2_1->level3_1 level3_2 Structural Keys level2_1->level3_2 level3_3 Physical level2_2->level3_3 level3_4 Chemical level2_2->level3_4 level4_1 IUPAC Name level3_1->level4_1 level4_2 Synonyms level3_1->level4_2 level4_3 SMILES level3_2->level4_3 level4_4 InChI Key level3_2->level4_4 level4_5 Molecular Weight level3_3->level4_5 level4_6 Molecular Formula level3_4->level4_6

References

Navigating the Solubility Landscape of Methyl 2-(dimethylamino)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Methyl 2-(dimethylamino)benzoate in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this compound, this document focuses on providing robust qualitative information and detailed experimental protocols to enable researchers to determine precise solubility parameters in their laboratories.

Qualitative Solubility Profile

This compound, also known as Methyl N,N-dimethylanthranilate, is qualitatively described as soluble in ethanol and very slightly soluble in water.[1] For a structurally similar compound, Methyl 2-(methylamino)benzoate, it is reported to be miscible in all proportions with 96% ethanol, DMSO, and diethyl ether, suggesting that this compound is likely to exhibit good solubility in common polar aprotic and protic organic solvents.[2][3][4]

Table 1: Summary of Qualitative Solubility Data

CompoundSolventSolubility Description
This compoundEthanolSoluble[1]
WaterVery slightly soluble[1]
Methyl 2-(methylamino)benzoateEthanol (96%)Miscible in all proportions[2][3][4]
DMSOMiscible in all proportions[2][3][4]
Diethyl EtherMiscible in all proportions[2][3][4]

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, two standard and reliable methods for determining the solubility of a solid in a liquid are detailed below: the Isothermal Shake-Flask Method and Gravimetric Analysis.

Isothermal Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[5][6][7][8][9]

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the sealed flask in a constant-temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution phase remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe fitted with a suitable filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved particles from being transferred.

  • Concentration Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Gravimetric Analysis

This method provides a direct measurement of the mass of the solute dissolved in a known mass or volume of solvent.[10][11][12][13]

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1 and 2 of the Isothermal Shake-Flask Method.

  • Sample Collection: Carefully withdraw a known volume or mass of the clear, saturated supernatant into a pre-weighed, empty container (e.g., a vial or evaporating dish).

  • Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not cause decomposition of the solute).

  • Drying and Weighing: Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven. Accurately weigh the container with the dry residue.

  • Calculation: The difference between the final mass (container + residue) and the initial mass of the empty container gives the mass of the dissolved this compound. The solubility can then be expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Isothermal Shake-Flask Method coupled with analytical determination.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solute Add Excess Solute to Solvent start->add_solute seal_flask Seal Flask add_solute->seal_flask agitate Agitate at Constant Temperature (24-72 hours) seal_flask->agitate settle Allow Solid to Settle agitate->settle filter Filter Supernatant settle->filter analyze Analyze Concentration (HPLC/LC-MS) filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

References

A Technical Guide to the Natural Occurrence of Methyl Anthranilate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide addresses the natural occurrence of Methyl 2-(dimethylamino)benzoate and its closely related analog, Methyl 2-(methylamino)benzoate (also known as Methyl N-methylanthranilate). A comprehensive review of scientific literature reveals a significant lack of data regarding the natural occurrence, biosynthesis, and quantitative analysis of this compound. In contrast, its mono-methylated precursor is a known natural product found in various plant and animal species. This document provides a detailed overview of the natural sources, proposed biosynthetic pathways, and standard analytical methodologies for the identification and quantification of Methyl 2-(methylamino)benzoate, serving as a proxy for understanding its dimethylated derivative. All quantitative data are summarized in tables, and key experimental and biosynthetic workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the fields of natural products chemistry, chemical ecology, and drug development.

Introduction

This compound is an aromatic ester with potential applications in flavor, fragrance, and pharmaceutical industries. However, its presence as a naturally occurring compound is not well-documented in current scientific literature. In contrast, its immediate chemical precursor, Methyl 2-(methylamino)benzoate (CAS 85-91-6), is a recognized plant, fungal, and animal metabolite.[1][2] This compound contributes to the characteristic aroma of mandarin oranges and other citrus species.[1][3] Given the data scarcity for the dimethylated form, this guide will focus on the natural occurrence and analysis of Methyl 2-(methylamino)benzoate, providing a foundational understanding that can inform future research into its N,N-dimethylated analog.

Natural Occurrence of Methyl 2-(methylamino)benzoate

Methyl 2-(methylamino)benzoate has been identified as a volatile or semi-volatile component in a variety of natural sources, primarily in the plant kingdom. Its presence is often associated with floral scents and essential oils.

Organism/SourceSpeciesCommon NamePart of OrganismReference
PlantCitrus reticulataMandarin OrangeLeaf Oil, Peel Oil[1][2][3]
PlantKaempferia ethelaeN/ABulbs[1]
PlantHyacinthus orientalisHyacinthFlowers[1]
PlantCitrus aurantiumPetitgrainOil[1]
PlantMangifera indicaMangoFruit (Volatiles)[1]
PlantGlycine maxSoybeanN/A[2]

Biosynthesis of Anthranilate Derivatives

The biosynthesis of anthranilate derivatives originates from the shikimate pathway, a core metabolic route in plants and microorganisms for the production of aromatic amino acids. While the specific enzymatic steps for the N,N-dimethylation of this compound are not elucidated, a hypothetical pathway can be proposed based on known biochemical reactions. The pathway begins with chorismate, a key branch-point intermediate from the shikimate pathway, which is converted to anthranilate. Subsequent modifications, including methylation and esterification, lead to the final products.

proposed_biosynthesis cluster_shikimate Shikimate Pathway Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate AS Anthranilate Synthase Anthranilate Anthranilate NMT N-Methyl- transferase(s) BSMT Carboxyl Methyltransferase N_Methyl N-Methylanthranilate NN_Dimethyl N,N-Dimethylanthranilate (Hypothetical) N_Methyl->NN_Dimethyl  ? Methyl_N_Methyl Methyl 2-(methylamino)benzoate (Known Natural Product) N_Methyl->Methyl_N_Methyl  Esterification Methyl_NN_Dimethyl This compound (Target Compound) NN_Dimethyl->Methyl_NN_Dimethyl  Esterification  ? Methyl_Anthranilate Methyl Anthranilate Methyl_Anthranilate->Methyl_N_Methyl  N-Methylation Methyl_N_Methyl->Methyl_NN_Dimethyl  N-Methylation  ? AS->Anthranilate NMT->N_Methyl BSMT->Methyl_Anthranilate

Caption: Proposed biosynthetic pathway for Methyl Anthranilate derivatives.

The diagram illustrates two plausible routes: methylation of the amino group followed by esterification of the carboxyl group, or vice-versa. The final steps leading to the dimethylated compound are hypothetical and marked with dashed lines. The methylation of the carboxyl group is catalyzed by enzymes like S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT).[4][5]

Experimental Protocols: Isolation and Identification

The identification of this compound from a natural source would involve a multi-step process including extraction, separation, and spectroscopic identification. The following represents a generalized, robust workflow for analyzing volatile and semi-volatile organic compounds from plant material.

experimental_workflow Start Sample Collection (e.g., Plant Leaves, Flowers) Prep Sample Preparation (Drying, Grinding) Start->Prep Extraction Extraction Prep->Extraction LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Extraction->LLE Solvent-based SPME Solid-Phase Microextraction (SPME for Volatiles) Extraction->SPME Headspace Concentration Concentration (Rotary Evaporation) LLE->Concentration Separation Chromatographic Separation SPME->Separation Concentration->Separation GC Gas Chromatography (GC) Separation->GC For Volatiles HPLC High-Performance Liquid Chromatography (HPLC) Separation->HPLC For Semi-volatiles Identification Spectroscopic Identification GC->Identification HPLC->Identification MS Mass Spectrometry (MS) Identification->MS Molecular Weight & Fragmentation NMR Nuclear Magnetic Resonance (NMR) Identification->NMR Structural Connectivity End Structure Elucidation & Quantification MS->End NMR->End

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 2-(dimethylamino)benzoate (CAS No. 85-91-6), a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily causing skin and serious eye irritation.[1][2] Some suppliers may not classify it as hazardous under certain regulations; however, it is prudent to handle it with care based on the available data.[3]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[2]

  • H401: Toxic to aquatic life.[4]

Precautionary Statements:

A comprehensive list of precautionary statements for prevention, response, storage, and disposal is provided in the table below.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueReference
CAS Number 85-91-6[1][2]
Molecular Formula C9H11NO2[2]
Molecular Weight 165.19 g/mol [2]
Appearance Colorless to yellow to green clear liquid[5]
Melting Point 17 - 19 °C / 62.6 - 66.2 °F[2]
Boiling Point 256 - 258 °C / 492.8 - 496.4 °F[2][6]
Flash Point 133 °C / 271.4 °F[6]
Density 1.168 g/cm³ at 25 °C[4]
Water Solubility Insoluble[2]
log Pow (Octanol/Water Partition Coefficient) ~2.17 at 22 °C[4]

Toxicological Information

Detailed toxicological data for this compound is limited. However, available information from safety data sheets indicates the following:

Toxicity EndpointResultSpeciesMethodReference
Acute Oral Toxicity LD50: 1177 mg/kg (for Methyl benzoate)RatNot specified[7]
Skin Corrosion/Irritation Causes skin irritationNot specifiedNot specified[1][2]
Serious Eye Damage/Irritation Causes serious eye irritationRabbitOECD Test Guideline 405 (presumed)[4]
Respiratory or Skin Sensitization No data available[4]
Germ Cell Mutagenicity NegativeS. typhimuriumOECD Test Guideline 471 (Ames test)[4]
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA[4]
Phototoxicity Phototoxic reactions observed at concentrations of 1% and 5%HumanNot specified[8]

Note on Acute Oral Toxicity: The provided LD50 value is for the related compound Methyl benzoate. While this provides an indication of potential toxicity, it should be interpreted with caution for this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological studies are often proprietary and not fully disclosed in safety data sheets. However, based on the referenced OECD guidelines, the general methodologies can be outlined.

Ames Test (OECD Test Guideline 471): This in vitro assay is used to assess the mutagenic potential of a substance. Strains of the bacterium Salmonella typhimurium that are histidine-requiring are exposed to the test substance with and without metabolic activation. The number of revertant colonies (those that regain the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential. For this compound, the result was negative.[4]

Rabbit Eye Irritation Test (Presumed OECD Test Guideline 405): This in vivo test evaluates the potential of a substance to cause eye irritation. A small amount of the test substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are then observed for signs of irritation, such as redness, swelling, and discharge, at specific intervals. The severity and reversibility of the effects are scored to determine the irritation potential. This test identified this compound as causing serious eye irritation.[4]

Safety and Handling Precautions

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound to minimize exposure:

PPE TypeSpecification
Eye Protection Chemical safety goggles or face shield (European Standard EN 166).[2][6]
Hand Protection Compatible chemical-resistant gloves.[2][9]
Skin and Body Protection Long-sleeved clothing, lab coat.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[9][10] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][11]
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[6][12] Do not breathe vapors or mists.[1] Wash hands thoroughly after handling.[4] Keep away from heat, sparks, and open flames.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6][10]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2][10]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][2][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[1][2][10]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[1][2][13]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2][10][13]

  • Specific Hazards: Combustible liquid.[4] In a fire, hazardous combustion products such as carbon oxides and nitrogen oxides may be formed.[1] Vapors are heavier than air and may spread along floors.[1][4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4][13]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation. Wear appropriate personal protective equipment.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][4]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2][13]

Logical Workflow for Handling Exposure

The following diagram illustrates the logical workflow for handling a potential exposure to this compound in a laboratory setting.

ExposureWorkflow cluster_InitialResponse Initial Response cluster_Decontamination Decontamination & First Aid cluster_MedicalAttention Medical Attention & Reporting Exposure Potential Exposure Occurs AssessScene Assess Scene for Safety Exposure->AssessScene RemoveFromExposure Remove from Exposure Source AssessScene->RemoveFromExposure IdentifyExposure Identify Exposure Route RemoveFromExposure->IdentifyExposure SkinContact Skin Contact: - Remove contaminated clothing - Wash with soap and water for 15 min IdentifyExposure->SkinContact Skin EyeContact Eye Contact: - Flush with water for 15 min - Remove contact lenses IdentifyExposure->EyeContact Eyes Inhalation Inhalation: - Move to fresh air IdentifyExposure->Inhalation Inhaled Ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth, drink water IdentifyExposure->Ingestion Swallowed SeekMedical Seek Medical Attention (Bring SDS if possible) SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical ReportIncident Report Incident to Supervisor SeekMedical->ReportIncident Document Document Exposure Details ReportIncident->Document

Caption: Workflow for responding to an exposure incident.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. Do not dispose of them with household waste. Avoid release to the environment.[4]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) provided by the supplier and proper laboratory safety training. Always consult the most current SDS for this compound before use.

References

A Technical Guide to the Biological Activity of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activities of substituted aminobenzoates. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anticholinesterase activities. This document details their mechanisms of action, presents quantitative biological data in structured tables, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows.

Introduction to Substituted Aminobenzoates

Substituted aminobenzoates are a class of organic compounds derived from aminobenzoic acid, featuring substitutions on the benzene ring or at the amino or carboxyl groups. The parent structures, such as para-aminobenzoic acid (PABA), are crucial intermediates in the folic acid synthesis pathway of many microorganisms.[1] This makes enzymes in this pathway attractive targets for antimicrobial agents. The versatility of the aminobenzoate scaffold allows for a wide range of chemical modifications, leading to derivatives with a broad spectrum of biological activities.[1]

Anticancer Activity

Substituted aminobenzoates and their derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Mechanism of Action and Signaling Pathways

Several signaling pathways are implicated in the anticancer effects of substituted aminobenzoates. These compounds can act as inhibitors of key kinases within these cascades, disrupting the downstream signaling that promotes cancer cell growth and survival.

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth and differentiation.[2] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the MAPK and PI3K/AKT pathways.[3][4] Dysregulation of the EGFR pathway is a common feature in many cancers. Some substituted aminobenzoate derivatives have been shown to inhibit EGFR activity, blocking these pro-survival signals.[5]

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Substituted Aminobenzoates Inhibitor->EGFR Inhibition

EGFR Signaling Pathway Inhibition.

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6] Aberrant activation of this pathway is frequently observed in cancer.[6] Certain substituted aminobenzoates can inhibit components of this pathway, such as PI3K or AKT, leading to the suppression of tumor growth.[7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Substituted Aminobenzoates Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

PI3K/AKT/mTOR Signaling Pathway.

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in immunity, cell division, and apoptosis.[8] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins.[9] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene transcription.[9] Constitutive activation of this pathway is linked to various cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription Inhibitor Substituted Aminobenzoates Inhibitor->JAK Inhibition

JAK/STAT Signaling Pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins that communicates a signal from a receptor on the cell surface to the DNA in the nucleus.[10] This pathway is involved in cell proliferation, differentiation, and survival.[11] The Ras-Raf-MEK-ERK cascade is a well-characterized MAPK pathway often hyperactivated in cancer.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus CellularResponse Cellular Response Nucleus->CellularResponse Inhibitor Substituted Aminobenzoates Inhibitor->Raf Inhibition

MAPK Signaling Pathway.
Quantitative Data on Anticancer Activity

The anticancer efficacy of substituted aminobenzoates and related compounds is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
2-AminobenzothiazoleCompound 13HCT116 (Colon)6.43 ± 0.72
A549 (Lung)9.62 ± 1.14
A375 (Melanoma)8.07 ± 1.36
2-Aminobenzothiazole-TZDCompound 20HepG2 (Liver)9.99
HCT-116 (Colon)7.44
MCF-7 (Breast)8.27
6-(2-Aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-oneCompound 45A549 (Lung)0.44
2-Aminobenzothiazoles with 1,3,4-oxadiazoleCompound 24C6 (Rat Glioma)4.63 ± 0.85
A549 (Lung)39.33 ± 4.04
2-Aminobenzothiazole DerivativesCompounds 14-18PC3, MCF-7, A549, HCT-116, MDA-MB-2310.315 - 2.66
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[7][12] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7]

MTT_Assay_Workflow Start Start PlateCells Plate cells in a 96-well plate Start->PlateCells Incubate1 Incubate (e.g., 24h) to allow attachment PlateCells->Incubate1 AddCompound Add serially diluted substituted aminobenzoate compounds Incubate1->AddCompound Incubate2 Incubate for a defined period (e.g., 48-72h) AddCompound->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer Incubate4 Incubate until formazan crystals dissolve AddSolubilizer->Incubate4 ReadAbsorbance Read absorbance at ~570 nm Incubate4->ReadAbsorbance End End ReadAbsorbance->End

MTT Assay Workflow.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Substituted aminobenzoate compounds

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the substituted aminobenzoate compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle controls (medium with the solvent used to dissolve the compounds) and untreated controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Substituted aminobenzoates exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Mechanism of Action

The primary mechanism of antimicrobial action for many aminobenzoic acid derivatives is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[14] By mimicking the natural substrate, PABA, these compounds block the production of dihydrofolic acid, a precursor for DNA synthesis, leading to a bacteriostatic effect.[14]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassDerivativeTarget MicroorganismMIC (µg/mL)
Aminobenzoic Acid Schiff Base4-(2-chlorobenzylidene)amino benzoic acidStaphylococcus aureus-
N,N-disubstituted 2-AminobenzothiazoleCompound with Cl, CH3, H substituentsS. aureus (ATCC 25923)2.9
Cyanostyrylquinoxalinyl-based PABA-Various strains7.9–31 (µM)
Benzimidazole derivative-L. monocytogenes15.62
Sulfanilamide-Bacterial strains0.97 - 62.5
2-methyl-4-aminobenzoic acid-Bacterial strains0.97 - 62.5
Sulfaguanidine-Bacterial strains0.97 - 62.5
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[15][16]

Materials:

  • 96-well sterile microtiter plates[15]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[17]

  • Bacterial or fungal strains

  • Substituted aminobenzoate compounds

  • 0.5 McFarland turbidity standard[16]

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the substituted aminobenzoate and perform two-fold serial dilutions in CAMHB in a 96-well plate.[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[16][17]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).[17]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.[17]

Anticholinesterase Activity

Certain substituted aminobenzoates have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function.

Mechanism of Action

Acetylcholinesterase terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[18] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can be a therapeutic strategy for conditions like Alzheimer's disease.[18] Substituted aminobenzoates can act as inhibitors of this enzyme.

Quantitative Data on Anticholinesterase Activity

The inhibitory potency of compounds against acetylcholinesterase is determined by their IC50 values.

Compound ClassDerivativeEnzymeIC50 (µM)
CarbamatesCompound 1Butyrylcholinesterase0.12 ± 0.09
Compound 7Butyrylcholinesterase0.38 ± 0.01
Ondansetron-Acetylcholinesterase33
-Butyrylcholinesterase2.5
Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity.[18]

Materials:

  • 96-well microplate

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCh) as substrate[18]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[18]

  • Substituted aminobenzoate compounds

  • Assay buffer

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a predefined period.

  • Substrate Addition: Initiate the reaction by adding the ATCh solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.[19]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration compared to the control without an inhibitor. Determine the IC50 value.

Structure-Activity Relationships (SAR)

The biological activity of substituted aminobenzoates is significantly influenced by the nature and position of substituents on the aromatic ring and modifications of the amino and carboxyl groups. For instance, in the context of antimicrobial activity, the presence of a salicylidene moiety has been shown to be crucial for potent activity.[1] In anticancer derivatives, substitutions on the benzothiazole scaffold have a clear impact on cytotoxicity, with an observed rank order of OEt > H > Me > NO2.[5] These relationships provide valuable insights for the rational design of more potent and selective therapeutic agents.

Conclusion and Future Perspectives

Substituted aminobenzoates represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy against cancer, microbial pathogens, and their potential as cholinesterase inhibitors highlight their therapeutic potential. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action and structure-activity relationships will be crucial for the development of next-generation therapeutics based on the aminobenzoate core.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Methyl 2-(dimethylamino)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(dimethylamino)benzoate, also known as N,N-dimethylanthranilic acid methyl ester, is an aromatic compound with diverse applications. While widely recognized for its use in the fragrance and flavor industries, this molecule also serves as a valuable and versatile building block in organic synthesis. Its utility stems from the presence of three key functional groups: a tertiary amine, a methyl ester, and a benzene ring, which can be strategically manipulated to construct more complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in the synthesis of acridone derivatives, a class of compounds with significant biological and material science applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 10072-05-6[1][2]
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance Colorless to Yellow to Green clear liquid[2][3]
Boiling Point 133-134 °C at 16 mmHg[4][5]
Density 1.1 g/cm³[4][5]
Refractive Index 1.5555[4][5]

Application in the Synthesis of Acridone Derivatives

Acridones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active natural products and synthetic molecules. They have garnered significant interest due to their wide range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties. This compound can serve as a key precursor for the synthesis of N-substituted acridone derivatives through a multi-step synthetic sequence.

The overall synthetic strategy involves three main transformations:

  • Hydrolysis of the methyl ester to the corresponding N,N-dimethylanthranilic acid.

  • Ullmann Condensation of the N,N-dimethylanthranilic acid with an appropriate aryl halide to form an N-aryl-N,N-dimethylanthranilic acid derivative.

  • Intramolecular Cyclization of the N-aryl-N,N-dimethylanthranilic acid derivative to yield the final acridone product.

Synthesis_of_Acridones cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Ullmann Condensation cluster_2 Step 3: Intramolecular Cyclization A This compound B N,N-Dimethylanthranilic Acid A->B  NaOH, H₂O/MeOH   D N-Aryl-N,N-dimethyl- anthranilic Acid B->D  Cu catalyst, Base, DMF   C Aryl Halide C->D E Acridone Derivative D->E  Fe(OTf)₂, DCME  

Figure 1: Synthetic pathway from this compound to Acridone Derivatives.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to N,N-Dimethylanthranilic Acid

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid.

  • The N,N-dimethylanthranilic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.

Quantitative Data (Representative):

ReactantMolar Eq.ProductYield (%)
This compound1.0N,N-Dimethylanthranilic Acid>95
Protocol 2: Ullmann Condensation of N,N-Dimethylanthranilic Acid with an Aryl Halide

This protocol outlines the copper-catalyzed cross-coupling reaction to form the N-aryl-N,N-dimethylanthranilic acid intermediate.[6]

Materials:

  • N,N-Dimethylanthranilic Acid

  • Substituted Aryl Halide (e.g., 2-chlorobenzoic acid)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Copper powder

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • To a round-bottom flask, add N,N-dimethylanthranilic acid (1.0 eq), the substituted aryl halide (2.0 eq), anhydrous sodium carbonate (1 mol%), and copper powder (3 mol%).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a 1:1 (v/v) mixture of hydrochloric acid and water with stirring.

  • Allow the resulting mixture to stand overnight to facilitate precipitation.

  • Collect the precipitated solid by filtration, wash thoroughly with boiling water.

  • Recrystallize the crude product from an ethanol-water mixture to afford the purified N-aryl-N,N-dimethylanthranilic acid.[6]

Quantitative Data (Representative for similar reactions): [6]

N-phenylanthranilic Acid DerivativeAryl HalideProductYield (%)
2-((3,5-Dimethylphenyl)amino)benzoic acid2-chlorobenzoic acid1,3-Dimethylacridin-9(10H)-one90 (of the N-phenylanthranilic acid)
Protocol 3: Iron(II)-Catalyzed Intramolecular Cyclization to Acridone

This protocol describes the final ring-closing step to form the acridone scaffold.[7]

Materials:

  • N-Aryl-N,N-dimethylanthranilic Acid derivative

  • Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)

  • Dichloromethyl methyl ether (DCME)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the N-aryl-N,N-dimethylanthranilic acid derivative (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Iron(II) trifluoromethanesulfonate (Fe(OTf)₂) (e.g., 10 mol%) to the solution.

  • Add dichloromethyl methyl ether (DCME) (1.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired acridone derivative.[7]

Quantitative Data (Representative for similar reactions): [7]

N-phenylanthranilic Acid DerivativeProductYield (%)
N-phenylanthranilic acid10H-acridin-9-one98
2-((4-methoxyphenyl)amino)benzoic acid2-methoxyacridin-9(10H)-one95
2-((4-chlorophenyl)amino)benzoic acid2-chloroacridin-9(10H)-one92

Other Potential Synthetic Applications

While the synthesis of acridones is a well-defined application, the reactivity of this compound suggests its potential in other synthetic transformations:

  • Directed Ortho-Metalation (DoM): The dimethylamino group is a potential directing group for ortho-lithiation, which would allow for the introduction of various electrophiles at the C6 position of the benzene ring. This would open up pathways to a wide range of substituted aromatic compounds.

  • Grignard Reactions: The methyl ester can react with Grignard reagents to form tertiary alcohols, which are valuable intermediates in organic synthesis.[8]

  • Friedel-Crafts Acylation Precursor: While the electron-donating dimethylamino group can complicate direct Friedel-Crafts reactions on the same ring, N,N-dimethylanthranilic acid (derived from the ester) can be used to synthesize 2-aminobenzophenones, which are precursors for various pharmaceuticals and heterocyclic systems.[9][10]

Potential_Applications cluster_DoM Directed Ortho-Metalation cluster_Grignard Grignard Reaction cluster_FC Friedel-Crafts Precursor A This compound B Ortho-functionalized Derivative A->B  1. n-BuLi, TMEDA 2. Electrophile   C Tertiary Alcohol A->C  R-MgBr   D N,N-Dimethylanthranilic Acid A->D  Hydrolysis   E 2-Aminobenzophenone Derivative D->E  Acylation Conditions  

Figure 2: Potential synthetic transformations of this compound.

Conclusion

This compound is a readily available and economically viable starting material that holds significant potential for the synthesis of complex organic molecules. Its application in the synthesis of acridone derivatives highlights its utility as a versatile building block. The protocols provided herein offer a detailed guide for researchers interested in exploring the synthetic utility of this compound. Further investigation into its reactivity in directed ortho-metalation and other transformations is warranted and will likely expand its role in modern organic synthesis.

References

Application Notes and Protocols for Methyl 2-(dimethylamino)benzoate as a Photoinitiator in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 2-(dimethylamino)benzoate as a co-initiator in photo-induced polymerization reactions. Due to the limited availability of data specifically for this compound, this document leverages findings from structurally similar and isomeric compounds, such as Ethyl 4-(dimethylamino)benzoate (EDB), to provide a foundational understanding and practical guidance. These notes are intended to serve as a starting point for researchers and professionals in materials science and drug development.

Introduction

This compound is a tertiary amine that functions as a highly effective co-initiator or synergist in Type II photoinitiator systems. Upon exposure to ultraviolet (UV) light, it works in conjunction with a primary photoinitiator (photosensitizer), such as benzophenone or isopropyl thioxanthone (ITX), to generate free radicals. These radicals then initiate the polymerization of various monomers, making it a valuable component in UV-curable coatings, inks, adhesives, and in the fabrication of polymeric materials for biomedical applications.

The key advantages of using amine co-initiators like this compound include enhanced polymerization rates and the mitigation of oxygen inhibition, a common issue in free-radical polymerization.

Mechanism of Action: Type II Photoinitiation

This compound participates in a bimolecular radical generating process characteristic of Type II photoinitiators. The general mechanism involves the following steps:

  • Photoexcitation: The primary photoinitiator (e.g., benzophenone) absorbs UV radiation and is promoted to an excited singlet state, followed by efficient intersystem crossing to a more stable, longer-lived triplet state.

  • Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the alkyl group of the tertiary amine in this compound.

  • Radical Formation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical (from the primary photoinitiator) and a highly reactive α-aminoalkyl radical from the this compound.

  • Initiation: The α-aminoalkyl radical is the primary species responsible for initiating the polymerization by attacking the double bonds of the monomer units. The ketyl radical is less reactive and may participate in termination reactions.

This process is visually represented in the following diagram:

G Mechanism of Type II Photoinitiation cluster_0 Step 1: Photoexcitation cluster_1 Step 2 & 3: Hydrogen Abstraction & Radical Formation cluster_2 Step 4: Polymerization Initiation PI Photoinitiator (PI) (e.g., Benzophenone) PI_excited Excited Triplet State (PI*) PI->PI_excited UV Light (hν) Ketyl_Radical Ketyl Radical PI_excited->Ketyl_Radical Hydrogen Abstraction Amine This compound Aminoalkyl_Radical α-Aminoalkyl Radical (Initiating Radical) Amine->Aminoalkyl_Radical Hydrogen Donation Polymer Growing Polymer Chain Aminoalkyl_Radical->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Mechanism of Type II Photoinitiation.

Quantitative Data

The efficiency of photoinitiator systems is typically evaluated by measuring the rate of polymerization and the final monomer conversion. The following tables summarize quantitative data from studies on systems using Ethyl 4-(dimethylamino)benzoate (EDB), a para-isomer of this compound, which is expected to have comparable performance.

Table 1: Photopolymerization of Methyl Methacrylate (MMA) using different Photoinitiator Systems. [1][2]

Photoinitiator SystemMonomer Conversion (%)Time (min)Resulting Polymer Mw ( g/mol )
ITX / EDB8020170,000
Type I Photoinitiator (TPO)Lower than ITX/EDB20Not specified
ITX / EDB / TA>80<20200,000

ITX: Isopropyl thioxanthone, EDB: Ethyl 4-(dimethylamino)benzoate, TPO: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TA: Triazine A (a radical scavenger). Data is illustrative and based on typical results from cited literature.

Table 2: Polymerization Kinetics for Different Monomers with a Camphorquinone (CQ) / Ethyl 4-(dimethylamino)benzoate (EDMAB) System. [3][4]

Monomer SystemMaximum Rate of Polymerization (Rpmax) (%s-1)Final Degree of Conversion (%)
HEMA-based2.2 ± 0.173.3 ± 0.7
HEMAM-based1.0 ± 0.117.7 ± 3.3

HEMA: 2-hydroxyethyl methacrylate, HEMAM: N-hydroxyethyl methacrylamide. Data illustrates the influence of monomer structure on polymerization kinetics.

Experimental Protocols

The following are generalized protocols for conducting photopolymerization using a Type II initiator system with an amine co-initiator like this compound. These should be adapted based on the specific monomer, desired polymer properties, and available equipment.

Protocol 1: Bulk Photopolymerization of Methyl Methacrylate (MMA)

Objective: To prepare poly(methyl methacrylate) (PMMA) via bulk photopolymerization.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Isopropyl thioxanthone (ITX) or Benzophenone (primary photoinitiator)

  • This compound (co-initiator)

  • Glass vials or molds

  • UV light source (e.g., high-pressure mercury lamp, 365 nm)

  • Nitrogen or Argon source for inerting

Procedure:

  • Inhibitor Removal: Wash MMA with an equal volume of 5% aqueous NaOH solution three times in a separatory funnel to remove the inhibitor (e.g., hydroquinone). Wash with deionized water until the aqueous layer is neutral. Dry the MMA over anhydrous magnesium sulfate and filter.

  • Formulation Preparation: In a light-protected container (e.g., amber vial), prepare the photopolymerization mixture. A typical formulation consists of:

    • MMA (e.g., 10 g)

    • ITX (e.g., 0.1-1.0 wt% relative to monomer)

    • This compound (e.g., 1.0-3.0 wt% relative to monomer)

  • Inerting: Transfer the formulation to the reaction vessel (e.g., glass vial). Purge the mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • UV Curing: Place the reaction vessel under the UV light source at a controlled distance. Irradiate the sample for a predetermined time (e.g., 5-30 minutes). The curing time will depend on the light intensity, initiator concentration, and sample thickness.

  • Polymer Isolation and Characterization: After irradiation, the solid polymer can be removed from the mold. The conversion can be determined gravimetrically or by techniques like FTIR or NMR spectroscopy. The molecular weight of the resulting PMMA can be analyzed by Gel Permeation Chromatography (GPC).

G Experimental Workflow for Bulk Photopolymerization cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Monomer_Prep Monomer Purification (Inhibitor Removal) Formulation Prepare Polymerization Mixture (Monomer + PI + Co-initiator) Monomer_Prep->Formulation Inerting Inerting with N2/Ar (Oxygen Removal) Formulation->Inerting UV_Curing UV Irradiation (e.g., 365 nm) Inerting->UV_Curing Isolation Polymer Isolation UV_Curing->Isolation Characterization Characterization (FTIR, GPC, etc.) Isolation->Characterization

Caption: Experimental Workflow for Bulk Photopolymerization.

Protocol 2: Preparation of a UV-Curable Coating

Objective: To formulate and cure a simple acrylate-based coating.

Materials:

  • Acrylate oligomer (e.g., Urethane diacrylate)

  • Reactive diluent (e.g., Tripropyleneglycol diacrylate, TPGDA)

  • Benzophenone (photoinitiator)

  • This compound (co-initiator)

  • Substrate (e.g., glass slide, metal panel)

  • Film applicator or spin coater

  • UV curing system

Procedure:

  • Formulation: In a light-protected container, mix the components of the coating formulation. A typical formulation might be:

    • Urethane diacrylate oligomer (50 wt%)

    • TPGDA (45 wt%)

    • Benzophenone (3 wt%)

    • This compound (2 wt%) Ensure thorough mixing until a homogeneous solution is obtained. Gentle warming may be required to reduce viscosity.

  • Application: Apply a thin film of the formulation onto the substrate using a film applicator (e.g., to a thickness of 50 µm) or by spin coating.

  • Curing: Pass the coated substrate under a UV lamp on a conveyor belt at a controlled speed or place it in a static UV curing chamber. The required UV dose will depend on the formulation and film thickness.

  • Evaluation: Assess the properties of the cured coating, such as tack-free time, hardness (pencil hardness test), adhesion (cross-hatch test), and solvent resistance.

Applications in Drug Development

In the field of drug development and biomedical research, photopolymerization is utilized for:

  • Hydrogel Formation: Creating cross-linked polymer networks for controlled drug release, tissue engineering scaffolds, and cell encapsulation.

  • Dental Materials: Curing of dental resins and composites.[3]

  • Microfluidics: Fabricating microfluidic devices for drug screening and diagnostics.

When using this compound in biomedical applications, it is crucial to assess the biocompatibility and potential cytotoxicity of the final polymer, as residual unreacted initiator or co-initiator can leach out.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and validated for specific applications. The performance of this compound may vary depending on the specific experimental conditions and the other components of the formulation.

References

Application of Methyl 2-(dimethylamino)benzoate in UV-Curable Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(dimethylamino)benzoate is a highly efficient tertiary amine co-initiator, or synergist, utilized in ultraviolet (UV) light-curable coating formulations. It is primarily used in conjunction with Type II photoinitiators, such as benzophenone and its derivatives. Upon exposure to UV radiation, this compound facilitates the generation of free radicals, which are essential for initiating the polymerization of acrylate or methacrylate-based resins.[1] Its key role is to accelerate the curing process and to mitigate oxygen inhibition, a common issue in UV curing that can lead to tacky or uncured surfaces.[1] This attribute ensures a more complete and consistent cure, resulting in coatings with enhanced physical and chemical properties. Applications for coatings containing this synergist are extensive and include printing inks, wood varnishes, adhesives, and decorative coatings.[1]

Mechanism of Action: Photoinitiation

In a typical Type II photoinitiator system, the photoinitiator (e.g., benzophenone) absorbs UV energy and is excited to a singlet state, followed by intersystem crossing to a more stable triplet state. The excited triplet-state photoinitiator then abstracts a hydrogen atom from the amine co-initiator, this compound. This process generates a reactive free radical on the amine synergist, which in turn initiates the polymerization of the monomers and oligomers in the coating formulation. A significant advantage of this mechanism is the consumption of dissolved oxygen by the amine radicals, which helps to overcome oxygen inhibition at the coating's surface.[1]

Photoinitiation_Mechanism PI Photoinitiator (PI) PI_excited Excited PI* PI->PI_excited Excitation UV UV Light (hv) UV->PI Absorption Amine This compound (Amine Synergist) PI_excited->Amine Hydrogen Abstraction Amine_Radical Amine Radical (R•) Amine->Amine_Radical Forms Monomer Monomer/Oligomer Amine_Radical->Monomer Initiates Polymerization Oxygen Oxygen (O2) Amine_Radical->Oxygen Scavenges Polymer Cured Polymer Network Monomer->Polymer Peroxy_Radical Peroxy Radical (ROO•) (Inactive) Oxygen->Peroxy_Radical

Photoinitiation mechanism with an amine synergist.

Data Presentation: Performance Characteristics

The concentration of this compound can be optimized to achieve desired coating properties. The following tables provide representative data on the effect of its concentration on key performance indicators of a standard UV-curable clear acrylate coating.

Table 1: Effect of this compound Concentration on Cure Speed and Hardness

Formulation IDThis compound (wt%)Photoinitiator (wt%)Cure Speed (m/min)Pencil Hardness (ASTM D3363)
F10310HB
F21325F
F32340H
F433552H
F543552H

Table 2: Effect of this compound Concentration on Adhesion and Solvent Resistance

Formulation IDThis compound (wt%)Photoinitiator (wt%)Adhesion (ASTM D3359)MEK Double Rubs (ASTM D4752)
F1033B50
F2134B120
F3235B>200
F4335B>200
F5435B>200

Note: The data presented are illustrative and may vary depending on the specific formulation, substrate, and curing conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Experimental Workflow for Coating Evaluation

Experimental_Workflow Formulation Formulation Preparation Application Coating Application Formulation->Application Curing UV Curing Application->Curing Conditioning Post-Cure Conditioning (24h at 25°C, 50% RH) Curing->Conditioning Hardness Pencil Hardness Test (ASTM D3363) Conditioning->Hardness Adhesion Cross-Hatch Adhesion Test (ASTM D3359) Conditioning->Adhesion Solvent_Resistance MEK Rub Test (ASTM D4752) Conditioning->Solvent_Resistance Analysis Data Analysis and Comparison Hardness->Analysis Adhesion->Analysis Solvent_Resistance->Analysis

Workflow for evaluating UV-curable coatings.
Protocol 1: Pencil Hardness Test (ASTM D3363)

Objective: To determine the scratch hardness of a cured coating film.

Materials:

  • A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).

  • Pencil sharpener or fine-grit (400) sandpaper.

  • A mechanical pencil holder that maintains a 45° angle and applies a constant force (750g).

  • Coated substrate panels.

Procedure:

  • Pencil Preparation: Remove approximately 5-6 mm of wood from the pencil tip, leaving the lead core exposed. Square the lead tip by holding the pencil perpendicular to a piece of 400-grit sandpaper and rubbing it in a circular motion until a flat, smooth tip is achieved.

  • Testing: Place the coated panel on a firm, level surface.

  • Starting with the hardest pencil (e.g., 6H), place the pencil in the holder and gently place it on the coating surface at a 45° angle.

  • Push the pencil forward away from the operator for a distance of at least 6.5 mm (0.25 inches), applying uniform downward pressure.

  • Examine the surface for any scratches or gouges.

  • If a scratch is observed, repeat the test with the next softer pencil.

  • The pencil hardness is reported as the grade of the hardest pencil that does not scratch or mar the surface.

Protocol 2: Cross-Hatch Adhesion Test (ASTM D3359, Method B)

Objective: To assess the adhesion of a coating to a substrate.

Materials:

  • A cross-hatch cutting tool with multiple blades spaced 1 mm or 2 mm apart.

  • A soft brush.

  • Pressure-sensitive tape (as specified in the standard, e.g., Permacel P-99).

  • Coated substrate panels.

Procedure:

  • Cutting: Place the coated panel on a firm surface. Make a series of parallel cuts through the coating to the substrate using the cutting tool.

  • Make a second series of cuts at a 90-degree angle to the first set to create a lattice pattern.

  • Brushing: Gently brush the cut area with a soft brush to remove any detached flakes or ribbons of coating.

  • Taping: Apply a piece of the specified pressure-sensitive tape over the lattice pattern and smooth it down firmly with a fingertip.

  • Removal: Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.

  • Evaluation: Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).

Protocol 3: Solvent Resistance (MEK Rub Test, ASTM D4752)

Objective: To determine the degree of cure by assessing the coating's resistance to a solvent.

Materials:

  • Methyl Ethyl Ketone (MEK).

  • Cheesecloth or cotton swabs.

  • A ball-peen hammer or a finger wrapped in cheesecloth.

  • Coated substrate panels.

Procedure:

  • Solvent Application: Saturate a piece of cheesecloth or a cotton swab with MEK.

  • Rubbing: Using moderate pressure, rub the saturated cloth back and forth over a small area of the cured coating. One back-and-forth motion constitutes one "double rub."

  • Evaluation: Continue rubbing until the coating is marred or removed, exposing the substrate, or until a specified number of double rubs (e.g., 200) is reached.

  • The result is reported as the number of double rubs required to cause failure.

Logical Relationships in Formulation

The properties of a UV-curable coating are a result of the interplay between its components. The concentration of this compound directly influences the efficiency of the photoinitiator, which in turn affects the degree of cure and the final properties of the coating.

Logical_Relationships Formulation UV Coating Formulation Oligomer Oligomer/Resin Formulation->Oligomer Monomer Monomer (Reactive Diluent) Formulation->Monomer PI Photoinitiator (Type II) Formulation->PI Amine This compound Formulation->Amine Additives Additives (Flow, Slip, etc.) Formulation->Additives Properties Final Coating Properties Oligomer->Properties Hardness Hardness Oligomer->Hardness Primarily Defines SolventRes Solvent Resistance Oligomer->SolventRes Primarily Defines Monomer->Properties Monomer->Hardness Influences PI->Properties CureSpeed Cure Speed PI->CureSpeed Determines Amine->PI Enhances Efficiency Amine->Properties Additives->Properties Adhesion Adhesion Additives->Adhesion Can Modify CureSpeed->Hardness Impacts CureSpeed->Adhesion Impacts CureSpeed->SolventRes Impacts

Component relationships in a UV-curable coating.

References

Application Notes and Protocols for Methyl 2-(dimethylamino)benzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed insights into the reaction mechanisms and synthetic utility of Methyl 2-(dimethylamino)benzoate, a versatile building block in the synthesis of complex heterocyclic scaffolds of interest in medicinal chemistry and drug development. The following sections detail a specific application in the synthesis of quinazolinone derivatives, including a plausible reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data.

Application: Synthesis of Pyrrolo[2,1-b]quinazolin-9-one Derivatives

This compound serves as a key precursor for the synthesis of the pyrrolo[2,1-b]quinazolin-9-one core structure. This heterocyclic system is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The dimethylamino group's electronic and steric properties influence the reactivity of the parent molecule, making it a valuable synthon for constructing fused heterocyclic systems.

A plausible and efficient synthetic route involves a two-step sequence:

  • N-Acylation: Reaction of this compound with chloroacetyl chloride.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization to form the tricyclic pyrrolo[2,1-b]quinazolin-9-one skeleton.

Plausible Reaction Mechanism

The reaction proceeds through an initial nucleophilic acyl substitution, where the nitrogen of the dimethylamino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by an intramolecular nucleophilic substitution to form the fused ring system.

Diagram of the Plausible Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization start This compound + Chloroacetyl Chloride intermediate1 N-(2-(methoxycarbonyl)phenyl)-N-methyl-2-chloroacetamide start->intermediate1 Nucleophilic Acyl Substitution product 1-Methyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one intermediate1->product Intramolecular Nucleophilic Substitution (SNAr-type) experimental_workflow start Reactants: - Bromo-pyrroloquinazolinone - Arylboronic acid - Catalyst & Base reaction Suzuki-Miyaura Coupling (Toluene/Ethanol, Reflux) start->reaction workup Work-up: - Filtration - Extraction - Drying reaction->workup purification Purification: Column Chromatography workup->purification product 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one purification->product

Application Notes and Protocols for the Analytical Detection of Methyl 2-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Methyl 2-(dimethylamino)benzoate, a compound of interest in various chemical and pharmaceutical applications. The following sections offer comprehensive methodologies for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Performance

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of typical quantitative performance parameters that can be expected when analyzing this compound, based on methods developed for structurally similar aromatic esters.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~1.5 ng/mL~0.02 ppm
Limit of Quantification (LOQ) ~5.0 ng/mL~0.05 ppm
Accuracy (Recovery) 95 - 105%97 - 103%
Precision (RSD) < 2%< 5%

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is a robust and widely accessible technique for the quantification of aromatic compounds like this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: HPLC grade water with 0.1% formic acid

    • B: HPLC grade acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-15 min: 60% B

    • 15-20 min: 60% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of diluent.

    • If necessary, perform further dilutions to bring the concentration within the linear range of the method.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve dilute Serial Dilution (Standards) or Dilute Sample dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate C18 Column Separation inject->separate detect UV Detection at 254 nm separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Sample Concentration calibrate->quantify report Report Results quantify->report

Caption: HPLC analysis workflow from preparation to reporting.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, making it an excellent alternative and confirmatory technique for the analysis of this compound, especially for trace-level detection and impurity profiling.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode:

    • Full Scan: For qualitative analysis and identification (e.g., m/z 50-300).

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 179, 164, 148).

2. Standard and Sample Preparation:

  • Solvent Selection: Use a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 0.05, 0.5, 5, 25, 50 µg/mL).

  • Internal Standard (Optional but Recommended): For improved accuracy, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) can be added to all standards and samples at a constant concentration.

  • Sample Preparation:

    • Accurately weigh the sample.

    • Extract with a known volume of the chosen solvent. Sonication may be used to improve extraction efficiency.

    • If necessary, dilute the extract to fall within the calibration range.

    • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

3. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • For quantification, create a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standard solutions.

  • Calculate the concentration of this compound in the sample from the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Volatile Solvent start->dissolve dilute Prepare Calibration Standards and Dilute Sample dissolve->dilute filter Filter into GC Vial dilute->filter inject Inject into GC System filter->inject separate Capillary Column Separation inject->separate detect MS Detection (EI) separate->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve (SIM mode) identify->quantify report Report Results quantify->report

Caption: GC-MS analysis workflow from preparation to reporting.

Application Notes and Protocols for Methyl 2-(dimethylamino)benzoate as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(dimethylamino)benzoate (CAS No. 10072-05-6) is an aromatic compound with potential applications as a fragrance ingredient. These application notes provide a comprehensive overview of its chemical and physical properties, safety information, and detailed protocols for its evaluation and use in fragrance formulations. Its distinct scent profile, characterized by fruity, orange, and leafy notes, allows for the creation of layered and nuanced fragrances.[1] This document is intended to guide researchers and formulators in the effective and safe use of this ingredient.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for formulators to understand the behavior of the ingredient in various solvents and formulations.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 10072-05-6[1][2]
Molecular Formula C10H13NO2[2]
Molecular Weight 179.22 g/mol [2]
Appearance Pale yellow to yellow liquid to solid[2]
Odor Profile Fruity, orange, leafy, petitgrain[1][2]
Boiling Point 264-265 °C at 760 mmHg; 141 °C at 15 mmHg[2]
Melting Point 18.0 °C[2]
Flash Point 103.33 °C (218.00 °F) TCC[2]
Specific Gravity 1.093 - 1.099 @ 25 °C[2]
Refractive Index 1.551 - 1.557 @ 20 °C[2]
Solubility Soluble in alcohol; Very slightly soluble in water (75.12 mg/L @ 25 °C est.)[2]
Vapor Pressure 0.010000 mmHg @ 25.00 °C (est)[2]

Safety and Regulatory Information

According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[2] No hazard pictograms, signal words, or hazard statements are required.[2] It is intended for use as a laboratory reagent.[2] Standard safe handling practices, such as avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation, should be followed.[2]

Application in Fragrance Formulations

This compound can be used to impart a unique fruity and green character to fragrance compositions. Its complex scent profile makes it a versatile ingredient for creating sophisticated and layered aromas.[1]

Recommended Usage Levels:

  • Up to 3.0% in the fragrance concentrate.[2]

Experimental Protocols

The following are detailed protocols for the evaluation of this compound as a fragrance ingredient.

Sensory Evaluation: Odor Profile Analysis

This protocol outlines the procedure for determining the odor characteristics of this compound.

Objective: To systematically describe the odor profile of this compound.

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring rods

  • Volumetric flasks

  • Pipettes

  • Standard fragrance smelling strips

  • Panel of trained sensory analysts

Procedure:

  • Sample Preparation: Prepare a 10% solution of this compound in ethanol.

  • Evaluation:

    • Dip a smelling strip into the solution for 2-3 seconds.

    • Allow the solvent to evaporate for a few seconds.

    • Present the strip to the sensory panel.

    • Panelists should evaluate the odor at different time intervals (top notes, middle notes, and base notes) and record their descriptions.

    • A standardized fragrance vocabulary should be used to describe the scent characteristics.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a technique that combines gas chromatography with human sensory assessment to identify the specific volatile compounds responsible for the aroma.

Objective: To identify the key odor-active compounds in a fragrance formulation containing this compound.

Equipment:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactory detection port (ODP)

  • Appropriate GC column for fragrance analysis (e.g., DB-5 or equivalent)

  • Helium as carrier gas

  • Sample of fragrance formulation containing this compound

Procedure:

  • Injection: Inject a sample of the fragrance formulation into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and polarity in the GC column.

  • Detection: The effluent from the column is split between the FID and the ODP.

  • Olfactory Assessment: A trained analyst sniffs the effluent at the ODP and records the odor description and intensity at specific retention times.

  • Data Analysis: The olfactogram (odor data) is correlated with the chromatogram (FID data) to identify the compounds responsible for specific scents.

Stability Testing of Fragrance Formulations

Stability testing is crucial to ensure that the fragrance maintains its intended character and appearance over time and under various conditions.

Objective: To evaluate the stability of a fragrance formulation containing this compound in a finished product base (e.g., lotion, shampoo).

Materials:

  • Finished product base

  • Fragrance formulation containing this compound

  • Glass jars with airtight lids

  • Oven capable of maintaining 40°C

  • Refrigerator capable of maintaining 4°C

  • UV light chamber

Procedure:

  • Sample Preparation: Incorporate the fragrance formulation into the product base at the desired concentration. Package the samples in glass jars.

  • Storage Conditions:

    • Accelerated Aging: Store samples at 40°C for a period of 1, 2, and 3 months.

    • Freeze-Thaw Cycle: Subject samples to alternating temperatures of 4°C and room temperature for several cycles.

    • Light Exposure: Expose samples to controlled UV light to simulate exposure to sunlight.

    • Control: Store a control sample at room temperature in the dark.

  • Evaluation: At each time point, evaluate the samples for any changes in color, clarity, viscosity, and odor compared to the control.

Visualizations

General Olfactory Signaling Pathway

The perception of fragrance ingredients like this compound is initiated by the olfactory system. While specific signaling pathways for this compound are not documented, a general overview of the olfactory signaling cascade is provided below.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (this compound) OR Olfactory Receptor Odorant->OR Binds to G_olf G-protein (G olf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca2+/Na+ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Caption: General Olfactory Signaling Pathway.

Experimental Workflow for Fragrance Evaluation

The logical flow for evaluating a new fragrance ingredient is depicted in the following diagram.

Fragrance_Evaluation_Workflow Start Start: New Fragrance Ingredient (this compound) Properties Characterize Physical & Chemical Properties Start->Properties Sensory Sensory Evaluation (Odor Profile) Properties->Sensory GCO GC-Olfactometry Sensory->GCO Formulation Incorporate into Product Base GCO->Formulation Stability Stability Testing (Accelerated, Freeze-Thaw, UV) Formulation->Stability Decision Decision: Suitable for Use? Stability->Decision End_Yes End: Approved for Formulation Decision->End_Yes Yes End_No End: Reformulate or Reject Decision->End_No No

Caption: Experimental Workflow for Fragrance Evaluation.

Logical Relationship for Formulation Development

This diagram illustrates the key considerations and their relationships in the development of a fragrance formulation.

Formulation_Development_Logic Ingredient Fragrance Ingredient (this compound) Compatibility Compatibility Ingredient->Compatibility Concentration Concentration (e.g., up to 3.0%) Concentration->Compatibility Base Product Base (e.g., Lotion, Soap) Base->Compatibility Stability Stability Compatibility->Stability Performance Final Product Performance Stability->Performance

Caption: Logical Relationship for Formulation Development.

References

Application Notes: Methyl 2-(dimethylamino)benzoate in the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their synthesis is most commonly achieved via a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. Methyl 2-(dimethylamino)benzoate, while not a conventional dye precursor, possesses the necessary structural features to act as a potent coupling component in the synthesis of novel azo dyes and pigments.

Principle of Application

The structure of this compound features a benzene ring substituted with a strongly activating dimethylamino group (-N(CH₃)₂) and a deactivating methoxycarbonyl group (-COOCH₃). In electrophilic aromatic substitution reactions, such as azo coupling, the directing effect is overwhelmingly controlled by the most powerful activating group. The dimethylamino group is a potent ortho-, para-director.

Given this, the azo coupling reaction is predicted to occur at the position para to the dimethylamino group (C4 position), as the ortho positions are either blocked (C2) or sterically hindered (C6). The resulting azo compound would incorporate the this compound moiety, and its final color and properties would be influenced by both the diazo component and the substituents on the coupling agent.

Potential Applications

  • Novel Azo Dyes: The unique substitution pattern of this compound allows for the creation of novel dye structures with potentially unique shades and solvatochromic properties.

  • Pigment Intermediates: The synthesized azo compounds could serve as intermediates for pigments used in coatings, inks, and plastics.

  • Functional Dyes: The ester group provides a handle for further chemical modification, enabling the development of functional dyes for applications such as chemical sensors or indicators.

Proposed Experimental Protocols

Disclaimer: The following protocols are proposed methodologies based on established principles of azo dye chemistry. They have not been validated experimentally for this specific compound. Researchers should perform small-scale trials and appropriate safety assessments before scaling up.

Protocol 1: Synthesis of a Hypothetical Azo Dye using Aniline as the Diazo Component

This protocol describes the proposed synthesis of Methyl 4-((E)-phenyldiazenyl)-2-(dimethylamino)benzoate.

Part A: Diazotization of Aniline

  • In a 100 mL beaker, combine aniline (0.93 g, 10 mmol), distilled water (10 mL), and concentrated hydrochloric acid (2.5 mL, approx. 30 mmol). Stir until the aniline hydrochloride fully dissolves, warming gently if necessary.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 15 minutes. Crucially, maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.

  • After the addition is complete, continue stirring in the ice bath for an additional 15 minutes. The resulting clear solution is the benzenediazonium chloride solution, which should be used immediately.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve this compound (1.79 g, 10 mmol) in 20 mL of a 1:1 mixture of glacial acetic acid and water.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the freshly prepared, cold benzenediazonium chloride solution (from Part A) to the solution of this compound with vigorous stirring.

  • A colored precipitate should form almost immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Slowly add a 10% aqueous sodium hydroxide solution to the mixture until it is neutral or slightly alkaline (pH 7-8), which may cause a color change as the dye is converted to its free base form.

Part C: Isolation and Purification

  • Collect the precipitated solid dye by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold water until the filtrate runs clear and is neutral.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C).

  • For purification, recrystallize the crude dye from a suitable solvent, such as an ethanol-water mixture.

Data Presentation

The following table presents hypothetical, yet representative, data for the proposed azo dye synthesized from this compound and aniline.

ParameterHypothetical Value
Product Name Methyl 4-((E)-phenyldiazenyl)-2-(dimethylamino)benzoate
Molecular Formula C₁₆H₁₇N₃O₂
Molecular Weight 283.33 g/mol
Appearance Orange-Red Crystalline Solid
Melting Point 145-150 °C
Theoretical Yield 85%
λmax (in Ethanol) ~450 nm
¹H NMR (CDCl₃, δ) ~8.0-7.4 (m, 7H, Ar-H), 6.8 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.1 (s, 6H, -N(CH₃)₂)
¹³C NMR (CDCl₃, δ) ~168.0, 154.0, 152.5, 145.0, 130.0, 129.0, 125.0, 122.0, 115.0, 110.0, 52.0, 40.0

Mandatory Visualizations

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Primary Aromatic Amine Primary Aromatic Amine Diazonium Salt Diazonium Salt Primary Aromatic Amine->Diazonium Salt  NaNO₂, Acid (HCl)  0-5 °C Coupling Component Coupling Component Diazonium Salt->Coupling Component Electrophilic Aromatic Substitution Azo Dye Azo Dye Coupling Component->Azo Dye

Caption: General reaction pathway for the synthesis of azo dyes.

G Experimental Workflow: Synthesis of a Novel Azo Dye prep_diazo Prepare Diazonium Salt Solution (Aniline, HCl, NaNO₂) Maintain 0-5 °C coupling Azo Coupling (Add Diazo solution to Coupling solution) Stir at 0-5 °C for 30-60 min prep_diazo->coupling prep_coupling Prepare Coupling Component Solution (this compound in Acetic Acid/Water) prep_coupling->coupling neutralize Neutralization (Adjust pH to 7-8 with 10% NaOH) coupling->neutralize isolate Isolation (Vacuum Filtration) neutralize->isolate wash Wash with Cold Water isolate->wash dry Drying (Vacuum Oven) wash->dry purify Purification (Recrystallization from Ethanol/Water) dry->purify final_product Pure Azo Dye purify->final_product

Caption: Proposed workflow for azo dye synthesis using this compound.

Application Notes and Protocols for the Synthesis of Methyl 2-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of Methyl 2-(dimethylamino)benzoate, a tertiary amine with applications in organic synthesis and as a potential intermediate in pharmaceutical drug development. The synthesis is achieved through the Eschweiler-Clarke reaction, a well-established method for the N-methylation of primary amines.

Reaction Principle

The synthesis of this compound from methyl anthranilate is accomplished via the Eschweiler-Clarke reaction. This reaction involves the reductive amination of a primary amine using excess formic acid and formaldehyde.[1][2][3] Initially, methyl anthranilate reacts with formaldehyde to form an N-hydroxymethyl intermediate, which then dehydrates to an iminium ion. The iminium ion is subsequently reduced by formic acid, which acts as a hydride donor, to yield the N-methylated amine. This process is repeated to afford the desired N,N-dimethylated product. A key advantage of this method is that the reaction ceases at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3]

Experimental Protocol

Materials and Reagents:

  • Methyl anthranilate

  • Formic acid (98-100%)

  • Formaldehyde (37% solution in water)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine methyl anthranilate (1.0 equivalent) and formic acid (4.0 equivalents).

  • Addition of Formaldehyde: To the stirred solution, slowly add formaldehyde solution (37% in water, 3.0 equivalents).

  • Reaction: Heat the reaction mixture to 100 °C and maintain it at this temperature under reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

ParameterValue
Reagents
Methyl anthranilate1.0 eq
Formic acid4.0 eq
Formaldehyde (37% aq.)3.0 eq
Reaction Conditions
Temperature100 °C
Reaction Time8-12 hours
Product Characteristics
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
AppearanceColorless to pale yellow liquid
Expected YieldHigh
Spectroscopic Data
¹H NMR (CDCl₃)δ (ppm): 7.8-7.9 (dd, 1H), 7.3-7.4 (m, 1H), 7.0-7.1 (m, 2H), 3.85 (s, 3H), 2.9 (s, 6H)
¹³C NMR (CDCl₃)δ (ppm): 168.5, 152.0, 132.5, 131.0, 122.0, 120.0, 117.0, 51.5, 42.5
IR (neat)ν (cm⁻¹): ~2950 (C-H), ~1720 (C=O, ester), ~1600, 1490 (C=C, aromatic)
Mass Spectrum (EI)m/z (%): 179 (M⁺), 164, 148, 118, 91

Visualizations

Reaction Signaling Pathway:

ReactionPathway cluster_reactants Reactants MA Methyl Anthranilate IM Iminium Ion Intermediate MA->IM + Formaldehyde FA Formic Acid CH2O Formaldehyde Product This compound IM->Product + Formic Acid (Hydride Transfer)

Caption: Signaling pathway of the Eschweiler-Clarke reaction.

Experimental Workflow:

Workflow start Start reaction Reaction: Methyl Anthranilate, Formic Acid, Formaldehyde (100°C, 8-12h) start->reaction workup Work-up: Neutralization with NaHCO₃ reaction->workup extraction Extraction with Dichloromethane workup->extraction washing Washing with Water and Brine extraction->washing drying Drying over Na₂SO₄ washing->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation or Column Chromatography) concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for Evaluating Methyl 2-(dimethylamino)benzoate as a Polymer Photostabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photodegradation of polymers, initiated by exposure to ultraviolet (UV) radiation, leads to a significant deterioration of their physical and chemical properties. This degradation manifests as discoloration, loss of mechanical strength, and surface cracking, ultimately limiting the service life of polymeric materials. To mitigate these effects, photostabilizers are incorporated into the polymer matrix. Methyl 2-(dimethylamino)benzoate is a potential candidate for polymer photostabilization, expected to function through mechanisms involving UV absorption and radical scavenging.

These application notes provide a comprehensive overview of the theoretical role of this compound in photostabilizing polymers and offer detailed protocols for its evaluation. Due to the limited availability of specific performance data for this compound in peer-reviewed literature, this document presents illustrative data based on the expected behavior of aromatic amine and benzoate derivatives to guide researchers in their experimental design and data interpretation.

Mechanism of Action

This compound is hypothesized to protect polymers from photodegradation through a combination of two primary mechanisms: UV absorption and radical scavenging.

  • UV Absorption: The aromatic benzoate structure of the molecule is expected to absorb harmful UV radiation, particularly in the UVB and UVA regions of the spectrum. Upon absorption of a photon, the molecule is promoted to an excited state. It can then dissipate this energy through non-radiative pathways, such as heat, thereby preventing the UV radiation from reaching the polymer and initiating degradation reactions.

  • Radical Scavenging: The dimethylamino group is a key functional moiety that can participate in the termination of radical chain reactions. Photodegradation is a free-radical process. The tertiary amine can donate a hydrogen atom to reactive polymer radicals (P•) and peroxy radicals (POO•), neutralizing them and preventing further degradation. This mechanism is analogous to that of Hindered Amine Light Stabilizers (HALS), which operate through a regenerative cycle known as the Denisov cycle.[1][2][3][4]

Illustrative Performance Data

The following tables present hypothetical performance data for this compound as a photostabilizer in various polymer matrices. This data is intended for illustrative purposes to demonstrate how experimental results can be structured and interpreted.

Table 1: Accelerated Weathering of Polypropylene (PP) Films

SampleStabilizer Concentration (wt%)Yellowness Index (after 1000h exposure)Tensile Strength Retention (%)
PP Control025.445
PP + M2DAB0.58.285
PP + M2DAB1.05.192
PP + HALS-10.56.590

M2DAB: this compound; HALS-1: Commercial Hindered Amine Light Stabilizer (for comparison).

Table 2: Carbonyl Index of Polyvinyl Chloride (PVC) Films after UV Exposure

SampleStabilizer Concentration (wt%)Carbonyl Index (Initial)Carbonyl Index (after 500h exposure)
PVC Control00.050.85
PVC + M2DAB0.50.050.25
PVC + M2DAB1.00.050.15
PVC + UV-A-10.50.050.30

M2DAB: this compound; UV-A-1: Commercial UV Absorber (for comparison).

Experimental Protocols

Protocol 1: Sample Preparation

Objective: To prepare polymer films containing this compound for photostability testing.

Materials:

  • Polymer resin (e.g., Polypropylene, PVC, Polyethylene)

  • This compound

  • Appropriate solvent (e.g., xylene for PP, THF for PVC)

  • Two-roll mill or internal mixer

  • Compression molding press

  • Glass plates

Procedure:

  • Solvent Casting Method:

    • Dissolve the polymer resin in a suitable solvent to create a solution of desired concentration (e.g., 5% w/v).

    • Add the required amount of this compound (e.g., 0.5 wt% relative to the polymer) to the solution and stir until fully dissolved.

    • Cast the solution onto a clean, flat glass plate.

    • Allow the solvent to evaporate slowly in a dust-free environment at room temperature, followed by drying in a vacuum oven at a temperature below the polymer's glass transition temperature to remove residual solvent.

    • Carefully peel the resulting polymer film from the glass plate.

  • Melt Blending Method:

    • Dry the polymer resin to remove any moisture.

    • Premix the polymer resin with the desired concentration of this compound.

    • Process the mixture using a two-roll mill or an internal mixer at a temperature suitable for the specific polymer to ensure homogeneous dispersion of the stabilizer.

    • Take the blended polymer and press it into a thin film of uniform thickness using a compression molding press at the appropriate temperature and pressure.

    • Allow the film to cool to room temperature before removal.

Protocol 2: Accelerated Weathering

Objective: To simulate the long-term effects of sunlight and weathering on the polymer samples in a laboratory setting.

Apparatus:

  • QUV accelerated weathering tester or Xenon arc chamber.

Procedure:

  • Mount the polymer film samples in the sample holders of the accelerated weathering tester.

  • Set the test conditions according to standard protocols such as ASTM G154 (for fluorescent UV lamps) or ASTM G155 (for xenon arc).

  • A typical cycle may include alternating periods of UV exposure and moisture condensation. For example: 8 hours of UV-A irradiation at 60°C followed by 4 hours of condensation at 50°C.

  • Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Periodically remove samples for analysis.

Protocol 3: Spectroscopic Analysis of Polymer Degradation

Objective: To quantify the chemical changes in the polymer structure due to photodegradation.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • UV-Vis Spectrophotometer

FTIR Spectroscopy Procedure:

  • Record the FTIR spectrum of the unexposed and exposed polymer films.

  • Monitor the changes in specific absorption bands indicative of degradation. For many polymers, the formation of carbonyl groups (C=O) is a key indicator of photo-oxidation, typically observed in the region of 1700-1750 cm⁻¹.

  • Calculate the Carbonyl Index (CI) to quantify the extent of degradation. The CI is often calculated as the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change during degradation (e.g., a C-H bending vibration).

UV-Vis Spectroscopy Procedure:

  • To evaluate the UV-absorbing properties of this compound, dissolve the compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) and record its UV-Vis absorption spectrum. The aromatic structure is expected to show strong absorption in the 280-350 nm range.

  • For polymer films, UV-Vis spectroscopy can be used to monitor changes in transparency and the formation of chromophoric degradation products.

Visualizations

Photodegradation_and_Stabilization cluster_stabilization Stabilization by this compound UV UV Radiation Polymer Polymer (P-H) UV->Polymer Initiation P_radical Polymer Radical (P•) Polymer->P_radical O2 Oxygen (O2) P_radical->O2 POO_radical Peroxy Radical (POO•) P_radical->POO_radical Propagation M2DAB This compound (S) POO_radical->M2DAB Radical Scavenging PH Polymer (P-H) POO_radical->PH Propagation POOH Hydroperoxide (POOH) POO_radical->POOH Degradation Degradation Products (Carbonyls, etc.) M2DAB_excited Excited State (S*) M2DAB->M2DAB_excited UV Absorption SH_plus Stabilizer Radical Cation (S•+) M2DAB->SH_plus M2DAB_excited->M2DAB Heat Heat M2DAB_excited->Heat Energy Dissipation POOH->Degradation Decomposition

Caption: Mechanism of Polymer Photodegradation and Stabilization.

Experimental_Workflow start Start prep Sample Preparation (Solvent Casting or Melt Blending) start->prep weathering Accelerated Weathering (QUV or Xenon Arc) prep->weathering analysis Analysis of Exposed Samples weathering->analysis ftir FTIR Spectroscopy (Carbonyl Index) analysis->ftir Chemical Changes mechanical Mechanical Testing (Tensile Strength) analysis->mechanical Physical Properties color Colorimetry (Yellowness Index) analysis->color Appearance data Data Compilation and Comparison ftir->data mechanical->data color->data end End data->end

Caption: Workflow for Evaluating Photostabilizer Performance.

References

Troubleshooting & Optimization

Side reactions and byproducts in Methyl 2-(dimethylamino)benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-(dimethylamino)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Eschweiler-Clarke reaction. This reaction involves the reductive amination of Methyl 2-aminobenzoate (methyl anthranilate) using formaldehyde as the methyl source and formic acid as the reducing agent.[1][2] The reaction is known for its high yields and the advantage of stopping at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[1][2]

Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis?

A2: The main side reactions and resulting byproducts in the Eschweiler-Clarke synthesis of this compound include:

  • Dimer Formation: The most significant byproduct is the formation of dimethyl N,N'-methylenedianthranilate. This dimer results from the condensation of one molecule of formaldehyde with two molecules of methyl anthranilate.

  • N-Formylation: The formation of N-formyl methyl anthranilate can occur, particularly if the reaction conditions are not optimized. This happens when the amine is formylated by formic acid instead of being reductively methylated.

  • Incomplete Methylation: Residual Methyl 2-(methylamino)benzoate (the mono-methylated product) may be present if the reaction does not go to completion.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, intermediate, product, and byproducts. The spots can be visualized under UV light.

  • GC-MS: This technique is highly effective for identifying and quantifying the components in the reaction mixture, including the desired product and any byproducts.[3]

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purifying this compound from the reaction mixture is fractional vacuum distillation. This technique effectively separates the desired product from less volatile byproducts like the dimer and any unreacted starting material. Column chromatography can also be employed for smaller-scale purifications.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of formaldehyde or formic acid. 4. Presence of moisture in reagents.1. Increase reaction time and monitor by TLC or GC-MS until the starting material is consumed. 2. Ensure the reaction is heated to reflux (typically around 100°C). 3. Use a slight excess of formaldehyde and formic acid.[2] 4. Use anhydrous reagents and dry glassware.
High Level of Dimer Byproduct (Dimethyl N,N'-methylenedianthranilate) 1. Incorrect stoichiometry (insufficient formaldehyde). 2. Slow addition of reagents.1. Ensure an adequate molar ratio of formaldehyde to methyl anthranilate to favor the formation of the iminium ion for the second methylation. 2. Add the formaldehyde and formic acid to the heated solution of methyl anthranilate at a steady rate.
Presence of N-formyl Byproduct 1. High concentration of formic acid relative to formaldehyde. 2. Reaction temperature is too low, favoring formylation over reductive amination.1. Adjust the stoichiometry to ensure an appropriate excess of formaldehyde. 2. Maintain the reaction at reflux temperature to promote the reductive pathway.
Product is Contaminated with Starting Material (Methyl Anthranilate) 1. Insufficient reaction time or temperature. 2. Inadequate amount of methylating agents.1. Prolong the reaction time at reflux and monitor for the disappearance of the starting material spot on TLC. 2. Ensure at least two equivalents of formaldehyde and formic acid are used for the dimethylation of the primary amine.
Difficulty in Isolating Pure Product 1. Inefficient purification method. 2. Formation of emulsions during workup.1. Use fractional vacuum distillation for efficient separation. For high purity, a second distillation may be necessary. 2. During the aqueous workup, use brine (saturated NaCl solution) to break emulsions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Eschweiler-Clarke Reaction

Materials:

  • Methyl 2-aminobenzoate (Methyl Anthranilate)

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-98%)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl Ether or Dichloromethane (for extraction)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-aminobenzoate (1.0 equivalent).

  • With stirring, add formic acid (approximately 2.5 equivalents).

  • Slowly add formaldehyde solution (approximately 2.2 equivalents) to the mixture. The addition may cause a slight exotherm.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • After the reaction is complete (disappearance of starting material and the mono-methylated intermediate), cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. The pH should be around 8-9.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional vacuum distillation to yield pure this compound.

Visualizations

Reaction Pathway and Side Reactions

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side1 Dimer Formation cluster_side2 Formylation MA Methyl Anthranilate MMA Methyl 2-(methylamino)benzoate (Mono-methylated intermediate) MA->MMA + HCHO, HCOOH Dimer Dimethyl N,N'-methylenedianthranilate (Dimer Byproduct) MA->Dimer + HCHO (insufficient methylation) Formyl N-formyl methyl anthranilate (Formylation Byproduct) MA->Formyl + HCOOH DMA This compound (Desired Product) MMA->DMA + HCHO, HCOOH

Caption: Reaction scheme for the synthesis of this compound showing the main pathway and key side reactions.
Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision action action start Low Yield Observed check_completion Is the reaction complete? start->check_completion increase_time Increase reaction time/temp check_completion->increase_time No check_reagents Are reagent ratios correct? check_completion->check_reagents Yes increase_time->check_completion adjust_stoichiometry Adjust stoichiometry (excess HCHO, HCOOH) check_reagents->adjust_stoichiometry No check_byproducts High levels of byproducts? check_reagents->check_byproducts Yes adjust_stoichiometry->start optimize_conditions Optimize conditions to minimize side reactions check_byproducts->optimize_conditions Yes check_workup Review workup & purification check_byproducts->check_workup No optimize_conditions->start

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Optimizing Esterification of Methyl 2-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of Methyl 2-(dimethylamino)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating the starting material, 2-(dimethylamino)benzoic acid, with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]

Q2: How does the 2-(dimethylamino) group affect the Fischer esterification reaction?

A2: The dimethylamino group is basic and will react with the strong acid catalyst. This reaction neutralizes the catalyst, forming an ammonium salt. Consequently, a stoichiometric amount or even an excess of the acid catalyst is often necessary to ensure there is enough free acid to catalyze the esterification.

Q3: My reaction yield is consistently low. What are the primary factors to investigate?

A3: Low yields in the Fischer esterification of 2-(dimethylamino)benzoic acid can stem from several factors:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive it towards the product, a large excess of methanol should be used, and if possible, water should be removed as it is formed.[2]

  • Insufficient Catalyst: As the dimethylamino group neutralizes the acid catalyst, you may need to increase the catalyst loading.

  • Steric Hindrance: The dimethylamino group at the ortho position can sterically hinder the approach of methanol to the carboxylic acid group, slowing down the reaction rate.

  • Reaction Time and Temperature: The reaction may require longer reflux times or higher temperatures to overcome the steric hindrance and achieve a reasonable conversion.

Q4: Are there alternative methods to synthesize this compound?

A4: Yes, alternative methods exist, although they may be more complex. One common alternative is the reaction of an activated form of the carboxylic acid (like an acid chloride) with methanol. Another approach involves the N-methylation of methyl anthranilate. However, direct esterification is often preferred for its simplicity if the yield can be optimized. Some patented methods for similar compounds start from different precursors, like p-dimethylaminobenzaldehyde, to avoid the low yields associated with direct esterification of the corresponding acid.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Ineffective CatalystIncrease the amount of acid catalyst (e.g., H₂SO₄) to more than a catalytic amount to compensate for neutralization by the dimethylamino group.
Reaction equilibrium not favoring productUse a large excess of methanol (it can also serve as the solvent). If feasible with your equipment, remove water as it forms using a Dean-Stark apparatus.
Insufficient reaction time or temperatureIncrease the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider a higher boiling point solvent if methanol's reflux temperature is insufficient, though this would necessitate a transesterification approach.
Presence of Unreacted Starting Material Incomplete reactionSee solutions for "Low or No Product Formation".
Steric HindranceProlonged reaction time and ensuring adequate catalyst concentration are key. Microwave-assisted synthesis can sometimes improve yields for sterically hindered substrates by allowing for rapid heating to higher temperatures.[2]
Formation of Side Products Impure starting materialsEnsure the 2-(dimethylamino)benzoic acid and methanol are pure and dry.
High reaction temperatures leading to decompositionWhile higher temperatures can increase the reaction rate, excessive heat may lead to degradation. Find the optimal balance of temperature and reaction time.
Difficult Purification Product and starting material have similar polaritiesOptimize your purification technique. For column chromatography, try different solvent systems to improve separation. Recrystallization may also be an effective purification method.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-(dimethylamino)benzoic acid

This protocol provides a general procedure for the synthesis of this compound. Optimization of reaction time and catalyst amount may be necessary.

Materials:

  • 2-(dimethylamino)benzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(dimethylamino)benzoic acid (1.0 eq.) in a large excess of anhydrous methanol (e.g., 20-40 eq.).

  • Carefully add concentrated sulfuric acid (1.0 - 1.5 eq.) dropwise to the stirring solution. The addition is exothermic.

  • Heat the reaction mixture to reflux and maintain it for 4-8 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will evolve.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Parameters on Esterification Yield (General Observations)

The following table summarizes general trends observed in Fischer esterification reactions, which can be applied to the optimization of this compound synthesis.

Parameter Condition Effect on Yield Rationale
Temperature IncreasedGenerally increasesHigher temperature increases the reaction rate. For microwave-assisted synthesis, temperatures around 130-150°C have been shown to give high yields for substituted benzoic acids.[2]
Reaction Time IncreasedGenerally increases up to a pointAllows the reaction to proceed further towards equilibrium. The optimal time needs to be determined experimentally.
Alcohol Primary > Secondary > TertiaryHigher yield with less hindered alcoholsSteric hindrance around the alcohol's hydroxyl group affects its ability to attack the protonated carboxylic acid.[2]
Catalyst Amount IncreasedIncreases, especially for substrates with basic groupsEnsures enough catalyst is present to protonate the carboxylic acid after neutralization by the amino group.

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Acid Dissolve 2-(dimethylamino)benzoic acid in excess methanol Add Catalyst Add H₂SO₄ catalyst Dissolve Acid->Add Catalyst Reflux Heat to reflux (4-8h) Add Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Evaporate Evaporate excess methanol Monitor->Evaporate Reaction Complete Extract Extract with organic solvent Evaporate->Extract Wash NaHCO3 Wash with NaHCO₃ solution Extract->Wash NaHCO3 Wash Brine Wash with brine Wash NaHCO3->Wash Brine Dry Dry over Na₂SO₄ Wash Brine->Dry Purify Purify by distillation or chromatography Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Fischer esterification of 2-(dimethylamino)benzoic acid.

Troubleshooting_Workflow Start Low Yield of Ester Check_SM Unreacted Starting Material? Start->Check_SM Increase_Time_Temp Increase reaction time and/or temperature Check_SM->Increase_Time_Temp Yes Check_Purification Review purification method Check_SM->Check_Purification No Increase_Catalyst Increase amount of acid catalyst Increase_Time_Temp->Increase_Catalyst Use_Excess_Alcohol Ensure large excess of methanol Increase_Catalyst->Use_Excess_Alcohol End Optimized Yield Use_Excess_Alcohol->End Check_Purification->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Methyl 2-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing chemical reactions involving Methyl 2-(dimethylamino)benzoate. The information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low conversion to the desired product. What are the initial checks I should perform?

A1: When encountering low conversion rates, a systematic review of your experimental setup and reagents is the first critical step.

  • Reagent Purity: Verify the purity of this compound and all other reactants. Impurities can act as catalyst poisons or participate in side reactions.

  • Solvent Quality: Ensure you are using anhydrous and appropriately degassed solvents, especially for moisture- and air-sensitive reactions like palladium-catalyzed cross-couplings.

  • Reaction Atmosphere: For oxygen-sensitive reactions, confirm that your system is under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Temperature Control: Check that the reaction temperature is being accurately maintained. Inconsistent heating can lead to incomplete reactions or the formation of byproducts.

  • Stoichiometry: Double-check the molar ratios of your reactants, catalyst, and any additives.

Q2: I am observing the formation of a significant amount of N-methylanthranilic acid as a byproduct. What is the likely cause and how can I prevent it?

A2: The presence of N-methylanthranilic acid indicates hydrolysis of the methyl ester. This is a common side reaction that can occur under either acidic or basic conditions, particularly if water is present in the reaction mixture.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize moisture.

  • Choice of Base: If the reaction requires a base, consider using a non-nucleophilic, hindered base to minimize the promotion of hydrolysis.

  • Temperature and Reaction Time: Running the reaction at the lowest effective temperature and for the minimum time necessary can help reduce the extent of hydrolysis.

Q3: My palladium-catalyzed cross-coupling reaction mixture is turning black, and the conversion is low. What does this indicate?

A3: The formation of a black precipitate is often indicative of the formation of palladium black, which is an inactive, agglomerated form of the palladium catalyst. This suggests catalyst decomposition or deactivation.

Preventative Measures:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos families of ligands) that stabilize the palladium center and promote the desired catalytic cycle.

  • Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

  • Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

  • Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio to maintain the stability of the active catalytic species.

Troubleshooting Specific Reaction Types

Amide Coupling Reactions

Q4: I am attempting an amide coupling between this compound and a primary/secondary amine, but the yield is poor. How can I optimize this reaction?

A4: Amide couplings involving aniline derivatives can be challenging due to their reduced nucleophilicity compared to aliphatic amines. The steric hindrance from the ortho-dimethylamino group can also play a role.

Optimization Strategies:

  • Coupling Reagents: Screen a variety of coupling reagents. While standard carbodiimides like EDC are common, you may have more success with uronium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP, which are known to be effective for difficult couplings.

  • Additives: The inclusion of additives like HOBt or HOAt can help to suppress side reactions and improve yields by forming more reactive activated esters.

  • Base Selection: The choice of a non-nucleophilic base is crucial. Diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over triethylamine (TEA).

  • Solvent: The polarity of the solvent can significantly impact the reaction rate. Screen solvents such as DMF, DMAc, and acetonitrile.

Illustrative Data for Amide Coupling Optimization
EntryCoupling ReagentAdditiveBase (equiv.)SolventTemperature (°C)Hypothetical Yield (%)
1EDC-DIPEA (2.0)DCM2525
2EDCHOBtDIPEA (2.0)DCM2545
3HATU-DIPEA (2.0)DMF2575
4PyBOP-2,4,6-Collidine (2.0)DMF2580
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Q5: My Buchwald-Hartwig amination with this compound as the coupling partner is not proceeding to completion. What are the key parameters to investigate?

A5: The success of palladium-catalyzed C-N cross-coupling reactions is highly sensitive to the choice of catalyst system and reaction conditions.

Key Optimization Parameters:

  • Ligand: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich anilines, bulky biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos are often effective.[1]

  • Base: The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used. The optimal base can depend on the specific substrates and ligand.

  • Solvent: Aprotic polar solvents like toluene, dioxane, or THF are typically employed.

  • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

Illustrative Data for Buchwald-Hartwig Amination Optimization
EntryPalladium Pre-catalystLigandBaseSolventTemperature (°C)Hypothetical Yield (%)
1Pd2(dba)3P(t-Bu)3NaOtBuToluene10030
2Pd(OAc)2SPhosNaOtBuToluene10065
3Pd2(dba)3RuPhosK3PO4Dioxane11085
4Pd(OAc)2BrettPhosCs2CO3Toluene10090

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Slowly add the HATU/DIPEA solution to the solution containing the starting materials at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Add the base (e.g., K3PO4, 1.5 eq).

  • Add the aryl halide (if applicable, 1.0 eq) and this compound (1.2 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add degassed, anhydrous solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the required time, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visual Troubleshooting Guides

Low_Conversion_Troubleshooting Start Low Conversion Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Check Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Crude Analyze Crude Reaction Mixture (LCMS, NMR) Check_Reagents->Analyze_Crude Check_Conditions->Analyze_Crude Side_Products Side Products Identified? Analyze_Crude->Side_Products Starting_Material Mainly Unreacted Starting Material Side_Products->Starting_Material No Troubleshoot_Side_Rxn Address Specific Side Reactions (e.g., Hydrolysis) Side_Products->Troubleshoot_Side_Rxn Yes Optimize Optimize Conditions: - Catalyst/Reagent - Solvent - Temperature Starting_Material->Optimize Success Improved Conversion Optimize->Success Troubleshoot_Side_Rxn->Optimize

Caption: A logical workflow for troubleshooting low conversion rates.

Potential_Issues cluster_causes Potential Causes Low_Conversion Low Conversion Rate Catalyst_Deactivation Catalyst Deactivation (e.g., Pd Black) Low_Conversion->Catalyst_Deactivation Hydrolysis Ester Hydrolysis Low_Conversion->Hydrolysis Steric_Hindrance Steric Hindrance Low_Conversion->Steric_Hindrance Poor_Reactivity Poor Substrate Reactivity Low_Conversion->Poor_Reactivity

References

Preventing degradation of Methyl 2-(dimethylamino)benzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 2-(dimethylamino)benzoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1][2] The container should be tightly sealed to prevent exposure to air and moisture. It is also advisable to protect the compound from light.

Q2: What are the primary pathways through which this compound can degrade?

A2: The main degradation pathways for this compound are:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly in the presence of strong acids or bases, which would yield N,N-dimethylanthranilic acid and methanol.[3]

  • Photodegradation: As an aromatic amine derivative, the compound can be sensitive to light, especially UV radiation, which can initiate degradation.[4][5][6][7]

  • Oxidation: The dimethylamino group and the aromatic ring can be oxidized, a process that can be initiated by atmospheric oxygen, strong oxidizing agents, or hydroxyl radicals.[8][9]

Q3: Are there any materials or substances that are incompatible with this compound during storage or in an experimental setup?

A3: Yes, this compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8] Contact with these substances should be avoided to prevent chemical reactions that would degrade the compound.

Q4: How can I visually detect if my sample of this compound has started to degrade?

A4: While analytical methods are required for definitive confirmation, visual signs of degradation can include a change in color (e.g., yellowing or darkening) or a change in the physical state of the compound. Any unexpected changes in appearance should prompt a purity check.

Q5: What analytical techniques are recommended for assessing the purity and detecting degradation products of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for assessing the purity of this compound and separating any potential degradation products.[1] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and spectrophotometry can also be employed for the identification and quantification of the parent compound and its degradants.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or low yield. Degradation of the starting material.1. Verify Purity: Analyze the purity of the stored this compound using HPLC or another suitable analytical method. 2. Review Storage Conditions: Ensure the compound has been stored at 2-8°C in a tightly sealed, light-protected container. 3. Check for Incompatibilities: Confirm that the compound has not come into contact with incompatible materials such as strong acids, bases, or oxidizing agents.
Change in physical appearance (e.g., color change). Exposure to light, air (oxidation), or elevated temperatures.1. Isolate the Sample: Segregate the affected batch to prevent its use in further experiments until its purity is confirmed. 2. Implement Protective Measures: Store all batches in amber vials or containers wrapped in aluminum foil to protect from light. Consider purging the container with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Precipitate formation in a solution of this compound. Potential hydrolysis leading to the formation of less soluble N,N-dimethylanthranilic acid, especially in aqueous or protic solvents.1. Check pH: If the solvent is aqueous, check the pH. Hydrolysis is accelerated at acidic or basic pH. 2. Solvent Selection: Use anhydrous aprotic solvents if compatible with the experimental design to minimize hydrolysis. If an aqueous solution is necessary, use it immediately after preparation and maintain a neutral pH if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[12][13][14]

Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and establish degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 8 hours.[15][16]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for a specified duration (e.g., 24 hours). A control sample should be kept in the dark.[7]

    • Thermal Degradation: Store a solid sample of the compound in an oven at a controlled temperature (e.g., 70°C) for 48 hours.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.

Visualizations

Diagram 1: Potential Degradation Pathways

MDB This compound Hydrolysis Hydrolysis (Acid/Base) MDB->Hydrolysis H+/OH- Photodegradation Photodegradation (UV Light) MDB->Photodegradation hv Oxidation Oxidation (e.g., H2O2, Air) MDB->Oxidation [O] DMAA N,N-dimethylanthranilic acid + Methanol Hydrolysis->DMAA Photo_Products Photolytic Products (e.g., ring-opened, polymerized) Photodegradation->Photo_Products Oxidized_Products Oxidized Products (e.g., N-oxide, hydroxylated ring) Oxidation->Oxidized_Products Start Issue Detected: Unexpected Results or Appearance Change CheckPurity Step 1: Analyze Purity (e.g., HPLC) Start->CheckPurity IsDegraded Is Degradation Confirmed? CheckPurity->IsDegraded ReviewStorage Step 2: Review Storage Conditions IsDegraded->ReviewStorage Yes NoDegradation No Degradation Detected. Investigate Other Experimental Parameters. IsDegraded->NoDegradation No CheckLight Light Exposure? ReviewStorage->CheckLight CheckTemp Incorrect Temperature? CheckLight->CheckTemp No ActionLight Action: Use Amber Vials & Protect from Light CheckLight->ActionLight Yes CheckSeal Improper Seal? CheckTemp->CheckSeal No ActionTemp Action: Store at 2-8°C CheckTemp->ActionTemp Yes ActionSeal Action: Ensure Tightly Sealed & Consider Inert Gas CheckSeal->ActionSeal Yes End Issue Resolved ActionLight->End ActionTemp->End ActionSeal->End

References

How to minimize impurities in Methyl 2-(dimethylamino)benzoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing impurities during the synthesis of Methyl 2-(dimethylamino)benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most common and reliable method for synthesizing this compound is the Eschweiler-Clarke reaction. This reaction involves the N,N-dimethylation of a primary amine (Methyl 2-aminobenzoate, also known as methyl anthranilate) using excess formic acid and formaldehyde.[1][2][3] The Eschweiler-Clarke reaction is highly effective because it proceeds to the tertiary amine stage without the formation of quaternary ammonium salts, which can be a significant issue with other alkylating agents like methyl iodide.[1][4]

Q2: Why is the Eschweiler-Clarke reaction preferred over other methylation methods?

A2: The Eschweiler-Clarke reaction offers several advantages. Firstly, the reagents (formic acid and formaldehyde) are inexpensive and readily available. Secondly, the reaction is irreversible due to the formation and loss of carbon dioxide gas.[1] Most importantly, it selectively produces tertiary amines, avoiding the common problem of over-methylation to form quaternary ammonium salts that can occur with alkyl halides.[4]

Q3: What are the critical parameters to control during the Eschweiler-Clarke reaction to ensure high purity?

A3: To ensure high purity, it is crucial to control the stoichiometry of the reagents and the reaction temperature. An excess of both formaldehyde and formic acid is necessary to drive the reaction to completion and ensure full dimethylation of the starting primary amine.[2] The reaction is typically heated, often to around 80-100°C, to ensure a reasonable reaction rate.[2][5] Post-reaction workup is also critical; proper neutralization and extraction are necessary to remove unreacted reagents and byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to spots of the starting material (methyl anthranilate) and the mono-methylated intermediate (Methyl 2-(methylamino)benzoate), you can determine when the starting material has been fully consumed and the desired product is the major component.

Troubleshooting Guide

Issue 1: The final product is a mixture of mono- and di-methylated products.
  • Question: My final product shows significant amounts of Methyl 2-(methylamino)benzoate along with the desired this compound. How can I resolve this?

  • Answer: This indicates an incomplete reaction. The formation of the tertiary amine is generally favorable, but insufficient reagents or reaction time can lead to a mixture.[1]

    • Cause: Insufficient amount of formaldehyde or formic acid.

    • Solution: Ensure that at least two equivalents of formaldehyde and a suitable excess of formic acid are used. It is common practice to use a larger excess of both reagents.

    • Cause: Reaction time is too short or the temperature is too low.

    • Solution: Increase the reaction time or temperature and monitor the reaction by TLC until the mono-methylated intermediate is no longer visible. A typical condition is heating at 80-100°C for several hours.[2][5]

Issue 2: The presence of unreacted starting material (Methyl 2-aminobenzoate) in the final product.
  • Question: After purification, I still have a significant amount of methyl anthranilate in my product. What went wrong?

  • Answer: This is another sign of an incomplete reaction, often due to similar reasons as the presence of the mono-methylated product.

    • Cause: Ineffective reaction conditions or insufficient reagents.

    • Solution: Verify the quality and concentration of your formaldehyde and formic acid. Increase the molar excess of these reagents and ensure the reaction is heated for a sufficient period.

Issue 3: Formation of N-formyl or other side products.
  • Question: I have identified an impurity with a mass corresponding to the N-formylated product. How can this be avoided?

  • Answer: N-formylation can occur as a side reaction.

    • Cause: Formic acid can act as a formylating agent, especially under certain conditions.

    • Solution: Ensure that formaldehyde is present in sufficient excess and that the reaction temperature is not excessively high, as this can promote side reactions. The primary mechanism involves the reduction of an iminium ion by formate, and maintaining the correct balance of reagents is key.[4]

Issue 4: Difficulty in purifying the final product.
  • Question: My crude product is an oil that is difficult to purify by column chromatography due to similar polarities of the components. What are the alternative purification methods?

  • Answer:

    • Acid-Base Extraction: Since the product is a tertiary amine, it can be protonated and extracted into an acidic aqueous solution. This allows for the separation from non-basic impurities. After extraction, the aqueous layer is basified, and the purified product can be re-extracted into an organic solvent.

    • Vacuum Distillation: this compound has a relatively high boiling point, making vacuum distillation an effective method for purification, especially on a larger scale. This can effectively separate it from less volatile impurities.

Data Presentation

Table 1: Common Impurities and Recommended Removal Methods

ImpurityLikely SourceRecommended Removal Method
Methyl 2-aminobenzoateIncomplete reaction.Column chromatography, Vacuum distillation.
Methyl 2-(methylamino)benzoateIncomplete methylation.Drive reaction to completion, Column chromatography, Vacuum distillation.
N-formyl byproductsSide reaction with formic acid.Optimize reaction conditions (reagent stoichiometry).
Residual SolventsIncomplete removal after workup.Evaporation under reduced pressure, High vacuum.

Experimental Protocols

Key Experiment: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a representative method and may require optimization based on specific laboratory conditions.

Materials:

  • Methyl 2-aminobenzoate (methyl anthranilate)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium carbonate or Sodium hydroxide solution (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-aminobenzoate (1.0 eq).

  • Add formic acid (approx. 3.0 eq).

  • Slowly add formaldehyde solution (approx. 3.0 eq) to the mixture while stirring.

  • Heat the reaction mixture to 90-100°C and maintain this temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (disappearance of starting material and mono-methylated intermediate), cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium carbonate or a solution of sodium hydroxide until the pH is basic (pH ~9-10). Be cautious as CO2 evolution will cause foaming.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Methyl Anthranilate, Formic Acid, and Formaldehyde start->reactants heat Heat to 90-100°C (4-8 hours) reactants->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete neutralize Cool and Neutralize with Na2CO3 monitor->neutralize Complete extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Vacuum Distillation or Column Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_impurities Impurity Identification (TLC/GC-MS) cluster_solutions Solutions start Low Purity of Final Product? impurity1 Unreacted Methyl Anthranilate start->impurity1 Yes impurity2 Mono-methylated Intermediate Present start->impurity2 Yes impurity3 Other Byproducts (e.g., N-formyl) start->impurity3 Yes solution1 Increase Reagent Excess (Formic Acid & Formaldehyde) &/or Reaction Time/Temp impurity1->solution1 solution3 Perform Acid-Base Extraction or Vacuum Distillation impurity1->solution3 impurity2->solution1 impurity2->solution3 solution2 Optimize Reagent Stoichiometry and Temperature Control impurity3->solution2

Caption: Troubleshooting decision tree for addressing purity issues in product synthesis.

References

Technical Support Center: Optimizing Reactions with Methyl 2-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalytic reactions involving Methyl 2-(dimethylamino)benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for C-H functionalization of this compound?

A1: In transition metal-catalyzed reactions, the N,N-dimethylamino group is a strong directing group, which typically favors the functionalization of the ortho C-H bonds (the C6 position). However, the methyl ester at the C2 position introduces significant steric hindrance. This steric crowding can make the ortho C-H activation challenging and may necessitate carefully optimized catalyst systems with less bulky ligands to achieve high yields.

Q2: Which catalyst systems are generally recommended for C-H arylation of N,N-dimethylaniline derivatives?

A2: Palladium and rhodium-based catalysts are most commonly employed for the C-H functionalization of N,N-dimethylaniline and related substrates.

  • Palladium Catalysts: Pd(OAc)₂ or other Pd(II) sources are frequently used. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being effective.[1] For sterically hindered substrates, specialized ligands developed by research groups like Buchwald and Hartwig are often necessary.

  • Rhodium Catalysts: Cationic Rh(III) complexes, such as [RhCp*Cl₂]₂, are effective for C-H activation and can offer different reactivity and selectivity profiles compared to palladium.[2][3]

Q3: What are the common side reactions observed during the C-H functionalization of aniline derivatives?

A3: Several side reactions can compete with the desired transformation:

  • Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the aniline substrate can occur, especially if the catalyst system is not optimal.

  • Dimerization: The substrate itself may dimerize under oxidative conditions.

  • Decomposition: At elevated temperatures, the catalyst or substrate may decompose, leading to lower yields and the formation of complex byproducts.

  • Reactions involving the ester: While generally stable, under harsh basic or acidic conditions, the methyl ester group could potentially undergo hydrolysis or other transformations.

Q4: How critical is the choice of ligand for these reactions?

A4: The ligand is of paramount importance. It influences the catalyst's stability, solubility, and reactivity. For C-H activation, ligands can play a crucial role in the rate-limiting C-H cleavage step.[4] In the case of this compound, a ligand that is bulky enough to promote catalysis but not so large that it is sterically incompatible with the substrate is required. Experimenting with a range of phosphine or N-heterocyclic carbene (NHC) ligands is often necessary.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Yield Inactive Catalyst: The palladium or rhodium catalyst may be old, oxidized, or of poor quality.Use a fresh batch of catalyst from a reliable supplier. Consider using a pre-catalyst that is more stable to air and moisture.
Suboptimal Ligand: The chosen ligand may not be suitable for the sterically hindered substrate.Screen a variety of ligands with different steric and electronic properties. For palladium catalysis, consider bulky monodentate phosphine ligands.
Incorrect Reaction Temperature: The temperature may be too low for C-H activation to occur efficiently or too high, leading to decomposition.Perform a temperature screen, typically ranging from 80 °C to 140 °C, to find the optimal balance between reaction rate and stability.
Inappropriate Base or Solvent: The base may not be strong enough, or the solvent may not be suitable for the reaction.Common bases include K₂CO₃, Cs₂CO₃, or organic bases like triethylamine. High-boiling polar aprotic solvents such as DMF, DMSO, or dioxane are often used. Ensure all solvents and reagents are anhydrous.
Poor Regioselectivity Multiple Reactive C-H Bonds: While the dimethylamino group directs ortho, other positions might be activated under certain conditions.The choice of catalyst and directing group can influence regioselectivity. Rhodium catalysts, for instance, have been used for meta-C-H functionalization with appropriate directing groups.[5][6] Fine-tuning the ligand and reaction conditions can improve selectivity for the desired isomer.
Formation of Homocoupling Byproduct Oxidative Conditions: The presence of oxygen can promote homocoupling.Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas all solvents prior to use.
Suboptimal Reagent Stoichiometry: An excess of one coupling partner can sometimes favor homocoupling.Adjust the stoichiometry of the reactants. Using a slight excess of the less valuable reagent can sometimes suppress its homocoupling.
Product Decomposition High Reaction Temperature: The desired product may not be stable at the required reaction temperature.Once the optimal temperature for conversion is found, check the stability of the product under those conditions. If it decomposes, it may be necessary to run the reaction at a lower temperature for a longer period.
Incompatible Additives: Certain bases or other additives may react with the product.Screen different bases and additives to find a system that is compatible with both the reaction and the product.

Data on Catalyst Systems for Analogous Reactions

The following table summarizes catalyst systems successfully used for the C-H functionalization of N,N-dimethylaniline and related compounds, which can serve as a starting point for optimizing reactions with this compound.

CatalystLigand / AdditiveBaseSolventTemp (°C)Reaction TypeYield (%)Reference
Cationic Yttrium Complex--Toluene120ortho-Alkylation of N,N-dimethylaniline90[7]
[RhCp*Cl₂]₂AgSbF₆, NaOAc-DCE60C1-Alkylation of CarbazoleN/A[2]
Pd(OAc)₂PCy₃K₂CO₃Toluene120C-H Arylation of Benzophospholesup to 95[1]
Pd(II) catalystQuinolinamide directing groupAg₂ODCE1208-Arylation of 1-Naphthylamidesup to 92[8]
Pd₂(dba)₃N-(dicyclohexylphosphino)-2-(2′-tolyl)indoleLiOtBuDioxane100α-Arylation of Aryl Methyl Sulfoxidesup to 93[9]

Experimental Protocols

Representative Protocol for Palladium-Catalyzed ortho-Arylation

This protocol is a representative starting point for the ortho-arylation of this compound with an aryl halide. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃), dried

  • Anhydrous 1,4-dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%), and K₂CO₃ (2.0 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add this compound (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M with respect to the limiting reagent.

  • Seal the reaction vessel and remove it from the glovebox.

  • Place the vessel in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ortho-arylated product.

Visualizations

experimental_workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 1. Add Catalyst, Ligand, & Base p2 2. Add Substrates (Aniline & Aryl Halide) p1->p2 p3 3. Add Anhydrous Solvent p2->p3 p4 4. Seal Vessel p3->p4 r1 5. Heat to Target Temp p4->r1 r2 6. Stir for 12-24h r1->r2 r3 7. Monitor by TLC/GC-MS r2->r3 w1 8. Cool & Dilute r3->w1 w2 9. Filter & Wash w1->w2 w3 10. Dry & Concentrate w2->w3 w4 11. Column Chromatography w3->w4 end end w4->end Pure Product

Caption: General workflow for a Pd-catalyzed C-H arylation experiment.

troubleshooting_low_yield start Low or No Yield cat_check Is Catalyst Active? start->cat_check lig_check Is Ligand Optimal? start->lig_check temp_check Is Temp Optimal? start->temp_check base_check Is Base/Solvent Correct? start->base_check cat_sol Solution: Use Fresh Catalyst/ Pre-catalyst cat_check->cat_sol No lig_sol Solution: Screen Ligands (Steric/Electronic Tuning) lig_check->lig_sol No temp_sol Solution: Screen Temps (e.g., 80-140°C) temp_check->temp_sol No base_sol Solution: Test Different Bases/ Ensure Anhydrous Solvent base_check->base_sol No

Caption: Troubleshooting logic for addressing low reaction yields.

catalytic_cycle Pd_II Pd(II)L₂ Intermediate1 Pd(II)-Aniline Complex Pd_II->Intermediate1 Pd_0 Pd(0)L₂ Intermediate2 Palladacycle Intermediate1->Intermediate2 C-H Activation Intermediate3 Pd(IV) Intermediate Intermediate2->Intermediate3 Oxidative Addition Intermediate3->Pd_II Reductive Elimination Product Arylated Product Intermediate3->Product Substrate Aniline Substrate Substrate->Intermediate1 ArylHalide Aryl Halide (Ar-X) ArylHalide->Intermediate3 Base Base Base->Intermediate2

Caption: Simplified catalytic cycle for a Pd-catalyzed C-H arylation reaction.

References

Validation & Comparative

A Comparative Analysis of Methyl 2-(dimethylamino)benzoate and Ethyl 4-(dimethylamino)benzoate as Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of photopolymerization, the efficiency of photoinitiators is paramount for controlling reaction kinetics and determining the final properties of the cured material. This guide provides a comparative overview of two structurally isomeric aromatic amines, Methyl 2-(dimethylamino)benzoate and Ethyl 4-(dimethylamino)benzoate, in their roles as Type II photoinitiators. While extensive data is available for the para-substituted Ethyl 4-(dimethylamino)benzoate (EDAB), a widely used co-initiator, specific experimental data on the photoinitiation efficacy of the ortho-substituted this compound is notably scarce in publicly available literature. This comparison, therefore, combines established data for EDAB with a theoretical analysis of the expected behavior of its ortho counterpart, alongside detailed experimental protocols for their evaluation.

Comparative Physicochemical and Photochemical Properties

A summary of the available physical, chemical, and photochemical properties of both compounds is presented below. It is important to note the absence of experimentally determined photoinitiation efficacy data for this compound.

PropertyThis compoundEthyl 4-(dimethylamino)benzoate (EDAB)
CAS Number 10072-05-610287-53-3
Molecular Formula C₁₀H₁₃NO₂C₁₁H₁₅NO₂
Molecular Weight 179.22 g/mol 193.24 g/mol
Appearance Colorless to Yellow to Green clear liquidWhite to light tan powder
Melting Point Not available (liquid at room temp.)62 - 66 °C
UV Absorption Max (λmax) Data not available~310 nm in ethanol
Molar Extinction Coefficient (ε) Data not availableData available in specific solvents
Fluorescence Quantum Yield (Φf) Data not availableData available in specific solvents
Role in Photopolymerization Theoretically a Type II photoinitiator co-initiatorEstablished Type II photoinitiator co-initiator (synergist)

Efficacy as Photoinitiators: A Tale of Two Isomers

Ethyl 4-(dimethylamino)benzoate (EDAB) is a well-established and highly effective co-initiator for Type II photopolymerization.[1] It functions through a hydrogen abstraction mechanism, where upon excitation by UV light, the primary photoinitiator (e.g., benzophenone, camphorquinone) abstracts a hydrogen atom from the tertiary amine of EDAB. This process generates a highly reactive aminoalkyl radical, which then initiates the polymerization of monomers.

The efficacy of EDAB is attributed to several factors:

  • Strong UV Absorption: EDAB exhibits significant absorption in the UV region, allowing it to efficiently capture light energy.

  • Efficient Hydrogen Donation: The dimethylamino group readily donates a hydrogen atom to the excited photoinitiator.

  • Reactive Radical Formation: The resulting aminoalkyl radical is highly effective in initiating polymerization chains.

In contrast, the efficacy of this compound as a photoinitiator is not well-documented. However, based on the principles of photochemistry and the structural differences between ortho and para isomers, some theoretical considerations can be made:

  • Steric Hindrance: The proximity of the bulky dimethylamino and methyl ester groups in the ortho position could introduce steric hindrance. This might impede the interaction with the excited photoinitiator, potentially reducing the efficiency of hydrogen abstraction compared to the more accessible para position in EDAB.

  • Intramolecular Interactions: The close proximity of the functional groups in the ortho isomer could lead to intramolecular hydrogen bonding or other interactions in the excited state. These interactions might provide alternative, non-productive decay pathways for the excited state, thus lowering the quantum yield of radical formation.

  • Electronic Effects: The electronic effects of the substituents on the aromatic ring can influence the energy levels of the molecule and its photochemical reactivity. While both isomers possess an electron-donating dimethylamino group and an electron-withdrawing ester group, their relative positions can alter the overall electron distribution and, consequently, the photochemical behavior.

Without experimental data, it is hypothesized that this compound may be a less efficient photoinitiator co-initiator than Ethyl 4-(dimethylamino)benzoate due to potential steric hindrance and alternative deactivation pathways of its excited state.

Experimental Protocols

To empirically determine and compare the efficacy of these two compounds, the following experimental protocols are recommended.

Photochemical Characterization

a) UV-Vis Spectroscopy:

  • Objective: To determine the absorption spectra, absorption maxima (λmax), and molar extinction coefficients (ε) of the compounds.

  • Methodology:

    • Prepare a series of solutions of known concentrations for each compound in a suitable solvent (e.g., acetonitrile, methanol).

    • Record the UV-Vis absorption spectrum for each solution using a spectrophotometer over a wavelength range of 200-500 nm.

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

b) Fluorescence Spectroscopy:

  • Objective: To measure the fluorescence emission spectra and determine the fluorescence quantum yields (Φf).

  • Methodology:

    • Prepare dilute solutions of each compound in a suitable solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

    • Use a spectrofluorometer to record the fluorescence emission spectrum while exciting at the respective λmax.

    • Determine the fluorescence quantum yield using a relative method by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[2][3] The following equation can be used: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Photopolymerization Kinetics

a) Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy:

  • Objective: To monitor the rate of polymerization and determine the degree of conversion in real-time.[4]

  • Methodology:

    • Prepare a photopolymerizable formulation containing a monomer (e.g., trimethylolpropane triacrylate, TMPTA), a primary photoinitiator (e.g., benzophenone), and the co-initiator to be tested (this compound or Ethyl 4-(dimethylamino)benzoate).

    • Place a thin film of the formulation between two KBr plates.

    • Position the sample in the FTIR spectrometer and expose it to a UV light source of a specific wavelength and intensity.

    • Simultaneously, record a series of IR spectra at regular time intervals.

    • Monitor the decrease in the peak area of the monomer's reactive functional group (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹) over time.

    • Calculate the degree of conversion (DC) at each time point using the following formula: DC(t) (%) = [ (A₀ - Aₜ) / A₀ ] * 100 where A₀ is the initial peak area of the reactive group and Aₜ is the peak area at time t.

    • The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time curve.

Visualizations

Photochemical Reaction Mechanism

G Type II Photoinitiation Mechanism PI Photoinitiator (PI) PI_star Excited PI* PI->PI_star hν (UV light) CoI Co-initiator (Amine) PI_H_rad Ketyl Radical (PI-H•) PI_star->PI_H_rad Hydrogen Abstraction CoI_rad Aminoalkyl Radical (CoI•) CoI->CoI_rad Monomer Monomer CoI_rad->Monomer Initiation Polymer Propagating Polymer Chain Monomer->Polymer Propagation

Caption: A simplified diagram of the Type II photoinitiation process involving hydrogen abstraction.

Experimental Workflow for Photopolymerization Analysis

G RT-FTIR Experimental Workflow cluster_prep Sample Preparation cluster_analysis RT-FTIR Analysis cluster_data Data Processing Formulation Prepare Formulation (Monomer + PI + Co-initiator) Film Create Thin Film between KBr plates Formulation->Film Place Place Sample in FTIR Film->Place Irradiate UV Irradiation Place->Irradiate Record Record IR Spectra (Time-resolved) Irradiate->Record Monitor Monitor Peak Area (e.g., C=C at 1635 cm⁻¹) Record->Monitor Calculate_DC Calculate Degree of Conversion (DC) Monitor->Calculate_DC Calculate_Rp Calculate Rate of Polymerization (Rp) Calculate_DC->Calculate_Rp

Caption: Workflow for analyzing photopolymerization kinetics using Real-Time FTIR spectroscopy.

References

A Comparative Guide to Validating the Purity of Synthesized Methyl 2-(dimethylamino)benzoate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability, reproducibility, and safety of their work. Methyl 2-(dimethylamino)benzoate, a key intermediate in the synthesis of various pharmaceuticals and other organic molecules, is no exception. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for purity assessment. This guide provides an objective comparison of HPLC with other analytical methods for validating the purity of this compound, supported by detailed experimental protocols and comparative data.

The Central Role of Purity Validation

Impurities in a synthesized compound can arise from various sources, including residual starting materials, byproducts of the reaction, and degradation products. These impurities, even in trace amounts, can significantly impact the compound's chemical and biological properties, leading to misleading experimental results and potential safety concerns in drug development. Therefore, a validated, high-resolution analytical method is indispensable for accurately quantifying the purity of this compound.

Comparative Analysis of Purity Validation Techniques

While HPLC is a primary method for the purity analysis of non-volatile and thermally stable compounds like this compound, other techniques offer complementary information. The following table provides a comparative overview of common analytical methods for purity determination.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.
Typical Use Quantitative purity determination, separation of non-volatile and thermally stable compounds.Separation and identification of volatile and semi-volatile compounds, impurity identification.Structural elucidation, quantification of major components and impurities with suitable internal standards.
Limit of Detection (LOD) ~ 5 ng/mL~ 0.5 ng/mL~ 0.1% (for impurities)
Limit of Quantitation (LOQ) ~ 15 ng/mL~ 2 ng/mL~ 0.3% (for impurities)
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Advantages High resolution, well-established, robust for routine quality control.High sensitivity and specificity, excellent for identifying unknown volatile impurities.Provides detailed structural information, non-destructive, can quantify without a specific reference standard for the impurity.
Limitations May not be suitable for volatile impurities, requires reference standards for quantification.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Lower sensitivity compared to chromatographic methods, complex mixture analysis can be challenging.

Experimental Protocols

A detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the purity validation of this compound is provided below. This method is designed to separate the main compound from potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL with the diluent.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

3. Potential Impurities to Monitor:

  • Starting Materials: Anthranilic acid, Methyl anthranilate.

  • Byproducts: N-methylanthranilic acid (from incomplete methylation).

  • Degradation Products: 2-(Dimethylamino)benzoic acid (from hydrolysis of the methyl ester).

Visualizing the Workflow and Validation Process

To better illustrate the logical flow of the purity validation process, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation sample_prep Weigh & Dissolve Synthesized Compound hplc_system HPLC System Setup (Column, Mobile Phase, etc.) sample_prep->hplc_system std_prep Weigh & Dissolve Reference Standard std_prep->hplc_system injection Inject Samples & Standards hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection DAD Detection at 254 nm chromatography->detection peak_integration Peak Integration & Area Measurement detection->peak_integration purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc report Generate Certificate of Analysis purity_calc->report

Caption: Experimental workflow for HPLC purity validation.

method_validation cluster_parameters Key Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Separates from impurities Linearity Linearity Validation->Linearity Proportional response Accuracy Accuracy Validation->Accuracy Closeness to true value Precision Precision Validation->Precision Reproducibility LOD LOD Validation->LOD Lowest detectable amount LOQ LOQ Validation->LOQ Lowest quantifiable amount Robustness Robustness Validation->Robustness Resists small variations Precision->Accuracy LOD->LOQ

Caption: Logical relationships in analytical method validation.

Conclusion

Validating the purity of synthesized this compound is a non-negotiable aspect of quality control in research and development. While several analytical techniques can be employed, HPLC offers a balanced combination of resolution, robustness, and quantitative accuracy, making it the method of choice for routine purity assessments. For comprehensive characterization, especially in the context of drug development, orthogonal methods such as GC-MS and NMR spectroscopy provide invaluable complementary data, ensuring a complete purity profile of the synthesized compound. The detailed HPLC protocol and comparative data presented in this guide serve as a practical resource for scientists to implement a reliable purity validation strategy for this compound.

A Comparative Guide to the Validation of Analytical Methods for Quantifying Methyl 2-(dimethylamino)benzoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Methyl 2-(dimethylamino)benzoate, a key intermediate and component in various chemical and pharmaceutical applications. The accurate determination of this compound in complex matrices is critical for quality control, stability testing, and pharmacokinetic studies. This document outlines the performance of common analytical techniques, supported by experimental data derived from closely related compounds, and provides detailed protocols to aid in method development and validation.

Introduction to Analytical Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for validating analytical procedures. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For stability-indicating methods, forced degradation studies are also crucial to ensure the method can separate the analyte from its degradation products.

While specific validated methods for this compound are not extensively documented in publicly available literature, robust analytical procedures for structurally similar aromatic esters and amines have been well-established. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for the analysis of such compounds.

Comparison of Analytical Techniques

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the typical performance characteristics of these two techniques based on data from analogous compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Typical Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Detector UV/Vis or Diode Array Detector (DAD), FluorescenceMass Spectrometer (MS)
Linearity (r²) > 0.999[1]> 0.988[2]
Accuracy (% Recovery) 94.4% to 96.2%[1]70% to 115%[3]
Limit of Detection (LOD) 0.01 mg/g[1]3 ppb[2]
Limit of Quantification (LOQ) 0.03 mg/g[1]-
Advantages Suitable for non-volatile and thermally labile compounds; robust and widely available.High specificity and sensitivity due to mass detection; excellent for complex mixtures.
Disadvantages May have lower sensitivity than GC-MS for certain compounds.May require derivatization for polar compounds; not suitable for non-volatile analytes.

Experimental Protocols

The following are detailed, representative protocols for the quantification of an aromatic amine ester like this compound using HPLC and GC-MS. These protocols are based on established methods for similar compounds and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify this compound in a bulk drug substance or pharmaceutical formulation.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis or Diode Array Detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v)[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 275 nm[4]

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To identify and quantify this compound in a complex mixture, such as a biological matrix or environmental sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • This compound reference standard

  • Internal Standard (e.g., Diphenyl phthalate)

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230°C

  • MS Transfer Line Temperature: 280°C

  • Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (100 µg/mL) and an internal standard in dichloromethane. Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation (Liquid-Liquid Extraction): To 1 mL of the sample, add the internal standard and 5 mL of dichloromethane. Vortex for 2 minutes and centrifuge. Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of dichloromethane.

  • Analysis: Inject 1 µL of the prepared standards and samples into the GC-MS system.

  • Quantification: For quantification in SIM mode, monitor characteristic ions of this compound and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualizing Analytical Workflows

To better illustrate the processes involved in analytical method validation and selection, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_application Application define_scope Define Analytical Scope & Requirements method_development Method Development & Optimization define_scope->method_development specificity Specificity / Selectivity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Stability-Indicating Studies robustness->stability routine_analysis Routine Sample Analysis stability->routine_analysis quality_control Quality Control & Reporting routine_analysis->quality_control

Caption: A typical workflow for the validation of an analytical method.

Method_Selection_Decision_Tree start Start: Need to Quantify This compound volatility Is the analyte thermally stable and volatile? start->volatility complexity Is the sample matrix complex? volatility->complexity No gcms Use GC-MS volatility->gcms Yes hplc Use HPLC complexity->hplc No hplc_ms Consider HPLC-MS for non-volatile complex samples complexity->hplc_ms Yes

Caption: Decision tree for selecting a suitable analytical method.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(dimethylamino)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the proper disposal of Methyl 2-(dimethylamino)benzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to conflicting safety information for closely related compounds, a conservative approach to disposal is strongly recommended.

Chemical and Physical Properties

A summary of the available quantitative data for this compound and a closely related compound, Methyl 2-(methylamino)benzoate, is presented below for comparison. Note the differences in reported hazards, which underscores the recommendation for cautious handling and disposal of this compound.

PropertyThis compoundMethyl 2-(methylamino)benzoate
Molecular Formula C₁₀H₁₃NO₂[1][2]C₉H₁₁NO₂[3][4][5]
Molecular Weight 179.22 g/mol [1][2]165.19 g/mol [3][5]
Appearance Colorless to Yellow to Green clear liquid[1]Yellow, colorless clear liquid[3]
Melting Point No data available17 - 19 °C[3]
Boiling Point No data available256 °C[3]
Flash Point No data available102.6 °C[3]
log Pow No data available3.084[3][4]
Reported Hazards Not classified as a hazardous substance or mixture.[1]Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4] Phototoxic effects have also been reported.

Experimental Protocols: Disposal Procedures

While a Safety Data Sheet (SDS) for this compound from one supplier indicates it is not a hazardous substance, the hazardous classifications of structurally similar compounds warrant a cautious approach. The following step-by-step disposal plan is recommended to ensure a high level of safety.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

Step 2: Waste Collection

  • Container: Use a designated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical.

  • Labeling: Label the waste container with "this compound Waste" and include any known hazard warnings as a precautionary measure (e.g., "Caution: Potential Irritant").

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Keep the container away from incompatible materials.

Step 4: Professional Disposal

  • Contact Professionals: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Provide Information: Provide the disposal company with all available safety data sheets, including those for the specific chemical and its close relatives, to ensure they have a complete understanding of the potential hazards.

  • Follow Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal.[6][7][8][9][10] Never dispose of this chemical down the drain or in regular trash.[8]

Disposal Decision Workflow

The following diagram illustrates the recommended logical workflow for making decisions regarding the disposal of this compound.

start Start: Need to Dispose of This compound sds_review Review Safety Data Sheet (SDS) for the specific CAS number. start->sds_review hazard_check Is the substance classified as hazardous in the SDS? sds_review->hazard_check non_hazardous SDS indicates non-hazardous. However, related compounds are hazardous. hazard_check->non_hazardous No hazardous SDS indicates hazardous. hazard_check->hazardous Yes precautionary Treat as potentially hazardous due to conflicting data for similar compounds. non_hazardous->precautionary hazardous->precautionary ppe Wear appropriate Personal Protective Equipment (PPE). precautionary->ppe collect Collect in a labeled, sealed, and compatible waste container. ppe->collect ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. collect->ehs regulations Follow all local, state, and federal disposal regulations. ehs->regulations end End: Proper Disposal Complete regulations->end

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling Methyl 2-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-(dimethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
Hand Protection Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for incidental contact. For prolonged or direct contact, it is crucial to consult the glove manufacturer's compatibility charts. Always inspect gloves for any signs of degradation before use and replace them immediately if contamination occurs.
Skin and Body Protection A lab coat or chemical-resistant apron must be worn. Long-sleeved clothing is essential to cover all exposed skin.[1] For large-scale operations or in case of a significant spill, chemical-resistant coveralls may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are likely to be generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is required.
Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

Handling:

  • Ensure all necessary PPE is correctly worn before handling the chemical.

  • Work within a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate tools and equipment (e.g., spatulas, glassware) that are clean and dry.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Disposal Plan:

  • Unused Chemical: Dispose of unused this compound as hazardous chemical waste. Do not pour down the drain.[2]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, and pipette tips, must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Waste Collection: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[2]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the spill area and alert nearby personnel.

  • Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by ensuring the fume hood is operational.

  • Contain: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area, and contact your institution's emergency response team or EHS immediately.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to a chemical spill.

SafeHandlingWorkflow start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) - Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat start->ppe end_op End of Operation prep_area 2. Prepare a Well-Ventilated Workspace (e.g., Chemical Fume Hood) ppe->prep_area handle 3. Handle this compound - Use appropriate tools - Avoid generating dust/aerosols prep_area->handle decontaminate 4. Decontaminate Equipment - Clean all used glassware and tools handle->decontaminate dispose 5. Dispose of Waste - Collect all contaminated materials - Place in labeled hazardous waste container decontaminate->dispose remove_ppe 6. Doff PPE Correctly dispose->remove_ppe wash 7. Wash Hands Thoroughly remove_ppe->wash wash->end_op

Caption: Safe Handling Workflow for this compound.

SpillResponseWorkflow spill_event Spill Occurs spill_size Assess Spill Size spill_event->spill_size alert 1. Alert Personnel in Immediate Area spill_size->alert Minor Spill evacuate 1. Evacuate the Area spill_size->evacuate Major Spill ppe 2. Don Appropriate PPE alert->ppe contain 3. Contain Spill with Absorbent Material ppe->contain cleanup 4. Collect and Containerize Waste contain->cleanup decon 5. Decontaminate Spill Area cleanup->decon end_minor End of Minor Spill Response decon->end_minor contact_ehs 2. Contact Emergency Response / EHS evacuate->contact_ehs end_major Await Professional Response contact_ehs->end_major

Caption: Emergency Spill Response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.